6-(Bromomethyl)quinoline
Beschreibung
Eigenschaften
IUPAC Name |
6-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279479 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101279-39-4 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(bromomethyl)quinoline CAS number and properties
An In-depth Technical Guide to 6-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and significant applications in the field of drug discovery.
Core Chemical Information
This compound is a substituted quinoline derivative. The presence of a reactive bromomethyl group on the quinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
CAS Number: 101279-39-4[1]
-
Molecular Formula: C₁₀H₈BrN[1]
-
SMILES: C1=CC2=C(C=CC(=C2)CBr)N=C1[1]
-
InChI Key: ZPTNKPYDDZEAPA-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 222.08 g/mol | [1] |
| Exact Mass | 220.98401 Da | [1] |
| Appearance | Powder (typical for similar compounds) | [2][3] |
| Melting Point | Not available in search results. | |
| Boiling Point | Not available in search results. | |
| Solubility | Expected to be soluble in organic solvents. | |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the radical bromination of 6-methylquinoline. This method is analogous to the synthesis of other bromomethyl-substituted aromatic compounds.
Synthesis of this compound from 6-Methylquinoline
A plausible and widely used method for this conversion is the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN.
Reaction: 6-Methylquinoline + NBS → this compound + Succinimide
Detailed Experimental Protocol:
-
Reactants:
-
6-Methylquinoline (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)
-
Benzoyl Peroxide (radical initiator, catalytic amount, e.g., 0.02 equivalents)
-
Solvent: Carbon tetrachloride (CCl₄) or a more environmentally friendly alternative like acetonitrile.
-
-
Procedure:
-
Dissolve 6-methylquinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide and the radical initiator to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.
-
This protocol is adapted from a similar synthesis for 8-(bromomethyl)quinoline.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the bromomethyl group, which behaves as a reactive benzylic halide.
-
Nucleophilic Substitution: The primary utility of this compound is as an electrophile in Sₙ2 reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of the quinolin-6-ylmethyl moiety into various molecules.
-
Common Nucleophiles: Alcohols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-alkylation).
-
-
Reactivity of the Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution, typically at positions 5 and 8. However, the conditions required for these reactions are often harsh and may not be compatible with the reactive bromomethyl group. The nitrogen atom in the quinoline ring also imparts basic properties to the molecule.[5][6]
Representative Reaction: N-Alkylation
Caption: General scheme for nucleophilic substitution reactions.
Applications in Drug Development and Research
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7][8][9] this compound serves as a critical intermediate for synthesizing novel quinoline derivatives for biological screening.
-
Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity.[9][10] this compound can be used to synthesize compounds that target various cancer-related pathways. For instance, derivatization at the bromomethyl position can lead to molecules that interact with specific enzymes or receptors involved in cell proliferation.
-
Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[5][8] Researchers use intermediates like this compound to create new analogs aimed at overcoming drug resistance in malaria parasites.
-
Antibacterial and Antifungal Agents: The versatility of the quinoline ring allows for the development of potent antimicrobial agents.[8] By attaching different functional groups via the bromomethyl linker, scientists can fine-tune the activity and spectrum of these compounds.
-
Fluorescent Probes and Sensors: The quinoline moiety is fluorescent. Derivatives of this compound can be designed as fluorescent probes for detecting specific ions, molecules, or biological processes.
While direct biological activity data for this compound itself is not widely reported, its value lies in its role as a precursor. For example, the related compound 6-bromo-5-nitroquinoline has shown high anti-proliferative and apoptotic effects in cancer cell lines, demonstrating the potential of functionalized 6-substituted quinolines.[10][11] The introduction of a reactive group at the 6-position is a key strategy for accessing such bioactive molecules.[11][12]
References
- 1. This compound | C10H8BrN | CID 224396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]
- 3. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(bromomethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its potential applications in research and development.
Physicochemical Properties
This compound is a derivative of quinoline, an aromatic heterocyclic compound. The introduction of the bromomethyl group at the 6-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Melting Point | Data not readily available. The analogous 8-(bromomethyl)quinoline is a powder at room temperature. | |
| Boiling Point | Data not readily available. The precursor, 6-methylquinoline, has a boiling point of 259-261 °C.[2] | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Quinoline is soluble in hot water and most organic solvents.[3] | |
| pKa (of protonated form) | Expected to be similar to quinoline (4.90).[4][5] | |
| XLogP3 | 2.8 | [1] |
| Exact Mass | 220.98401 Da | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis: Radical Bromination of 6-Methylquinoline
This compound is typically synthesized via a free radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the benzylic protons of the -CH₂Br group, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the quinoline core and a signal for the bromomethyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic CH₂ group, as well as C=C and C=N stretching vibrations of the quinoline ring. A C-Br stretching band is also expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Reactivity and Stability
-
Reactivity: The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions, making this compound a versatile building block for introducing the quinoline-6-methyl moiety. The quinoline ring itself can undergo electrophilic aromatic substitution, although the pyridine part is generally deactivated towards electrophiles.
-
Stability: Like many quinoline derivatives, this compound may be sensitive to light and should be stored in a cool, dark place.[3]
Role in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactive bromomethyl group allows for the covalent linkage to other pharmacophores or functional groups to explore structure-activity relationships (SAR) and develop novel drug candidates.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification of this compound.
Application in Synthesis
This diagram illustrates the role of this compound as a versatile building block in the synthesis of diverse chemical entities for drug discovery.
Caption: The utility of this compound in generating diverse derivatives.
References
6-(bromomethyl)quinoline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 6-(bromomethyl)quinoline, a key intermediate in various synthetic applications within drug discovery and materials science.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 101279-39-4 | [1] |
Synthesis Protocol: Radical Bromination of 6-Methylquinoline
The synthesis of this compound is most commonly achieved through the radical bromination of 6-methylquinoline. The following protocol is a representative method for this transformation. A similar procedure has been documented for the synthesis of the 8-isomer.[2]
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Methanol
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 6-methylquinoline, N-bromosuccinimide (typically 0.9-1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
-
Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization, for instance, from methanol. For higher purity, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is recommended.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound from 6-methylquinoline.
Caption: Workflow for the synthesis of this compound.
Reactions of Bromoquinolines
Bromoquinolines are versatile intermediates in organic synthesis. The bromine atom can be substituted or participate in coupling reactions. For instance, 6-bromoquinoline can undergo nucleophilic aromatic substitution (SₙAr) with amines like morpholine and piperazine, particularly when activated by an electron-withdrawing group such as a nitro group.[3] This reactivity allows for the introduction of diverse functional groups onto the quinoline scaffold, a common strategy in the development of new therapeutic agents.
References
An In-Depth Technical Guide on the Reactivity of 6-(Bromomethyl)quinoline with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Bromomethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the bromomethyl group at the 6-position provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen-based reactants. It details synthetic methodologies, presents available quantitative data, and outlines experimental protocols to facilitate its use in research and development.
Introduction
The quinoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the quinoline ring system is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. This compound serves as a valuable intermediate, acting as a benzylic halide that is susceptible to nucleophilic attack. The electron-withdrawing nature of the quinoline ring enhances the reactivity of the benzylic carbon, making it an efficient electrophile for substitution reactions. This reactivity profile allows for the facile synthesis of a variety of quinoline derivatives with potential therapeutic applications, including roles as kinase inhibitors and antibacterial agents.[2][3]
Synthesis of 6-(Halomethyl)quinolines
The primary synthetic route to this compound and its chlorinated analog, 6-(chloromethyl)quinoline, involves the halogenation of 6-(hydroxymethyl)quinoline.
A common laboratory-scale synthesis for 6-(chloromethyl)quinoline involves the treatment of quinolin-6-yl-methanol with thionyl chloride (SOCl₂), often in a non-polar solvent like benzene.[4]
Experimental Protocol: Synthesis of 6-(Chloromethyl)quinoline [4]
-
Materials: Quinolin-6-yl-methanol (7.7 g, 48 mmol), benzene (3 mL), thionyl chloride (20 mL).
-
Procedure:
-
Dissolve quinolin-6-yl-methanol in benzene in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride to the cooled solution.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and stir for an additional hour.
-
Cool the mixture to room temperature.
-
Filter the resulting solid to yield 6-(chloromethyl)quinoline.
-
While a specific protocol for the direct synthesis of this compound from 6-(hydroxymethyl)quinoline was not found in the reviewed literature, it is anticipated that a similar reaction using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) would be effective.
Reactivity with Nucleophiles
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.
Caption: Generalized Sₙ2 reaction mechanism for this compound.
Nitrogen Nucleophiles
The reaction of this compound with amine nucleophiles is a common method for the synthesis of 6-(aminomethyl)quinoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
While direct experimental data for this compound is scarce, protocols for the analogous 6-bromoquinoline provide insight into reaction conditions. For instance, the amination of 6-bromo-5-nitroquinoline with morpholine or piperazine can be achieved in high yields under microwave irradiation.[5] A general protocol for the amination of a haloquinoline is provided below, which can be adapted for this compound.
General Experimental Protocol: Amination
-
Materials: this compound (1 equivalent), amine nucleophile (e.g., morpholine, piperidine, 2-3 equivalents), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure (Conventional Heating): [6]
-
To a round-bottom flask, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-150 °C for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Procedure (Microwave Heating): [6]
-
In a microwave vial, combine this compound, the amine nucleophile, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 30-60 minutes.
-
Follow steps 4-7 from the conventional heating procedure for work-up and purification.
-
Sulfur Nucleophiles
Thiol nucleophiles readily react with this compound to form the corresponding thioether derivatives. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
A general protocol for the reaction of a haloquinoline with a thiol nucleophile is presented below, which can be adapted for this compound.
General Experimental Protocol: Thiolation [6]
-
Materials: this compound (1 equivalent), thiol nucleophile (e.g., thiophenol, benzyl thiol, 1.1-1.5 equivalents), base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents), anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
To a round-bottom flask, add this compound, the thiol nucleophile, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, leads to the formation of ether derivatives. These reactions are typically carried out in the presence of a strong base to generate the more nucleophilic alkoxide or phenoxide.
A general protocol for the reaction with an alcohol is provided below, which can be adapted for this compound.
General Experimental Protocol: Alkoxylation [6]
-
Materials: this compound (1 equivalent), alcohol, strong base (e.g., NaH, KOtBu), anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ.
-
Stir for 15-30 minutes at room temperature.
-
Add a solution of this compound in the anhydrous polar aprotic solvent to the alkoxide solution.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | Neat | 105 | 45 | 85 | [6] |
| 6-Bromo-5-nitroquinoline | Piperazine | Neat | 105 | 45 | 87 | [6] |
Logical Relationships and Experimental Workflows
The synthesis and subsequent functionalization of this compound can be visualized as a branching workflow, starting from a common precursor.
Caption: Synthetic pathway from 6-(hydroxymethyl)quinoline to various derivatives.
Conclusion
This compound is a reactive and versatile intermediate for the synthesis of a wide range of 6-substituted quinoline derivatives. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, which readily undergoes nucleophilic substitution with nitrogen, sulfur, and oxygen nucleophiles. While specific quantitative data and detailed protocols for this compound are not extensively reported, analogous reactions with related haloquinolines provide a solid foundation for developing synthetic procedures. The adaptability of this scaffold makes it a valuable tool for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new functional molecules. Further investigation into the kinetics and substrate scope of these reactions will undoubtedly enhance the utility of this important building block.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis routes of 6-(Chloromethyl)quinoline [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The reactivity of the quinoline ring towards electrophilic substitution is a critical aspect of its chemistry, governing the synthesis of a vast array of functionalized derivatives. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with the electrophilic substitution reactions of the quinoline ring.
The presence of the nitrogen atom in the pyridine ring significantly influences the regioselectivity of electrophilic attack. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect, deactivating the pyridine ring towards electrophilic substitution. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene (carbocyclic) ring.
Regioselectivity of Electrophilic Attack
Under typical electrophilic aromatic substitution conditions, the reaction proceeds via the formation of a positively charged intermediate known as the Wheland intermediate or sigma complex. The stability of this intermediate determines the preferred position of attack.
Electrophilic substitution on the quinoline ring predominantly occurs at the C-5 and C-8 positions.[1][2] This preference can be explained by examining the resonance structures of the intermediates formed upon attack at different positions. Attack at C-5 and C-8 allows for the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to more stable intermediates.[2][3] In contrast, attack at C-6 and C-7 results in less stable intermediates where the positive charge is localized closer to the electron-withdrawing nitrogen atom or disrupts the pyridine ring's aromatic sextet.
Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring and reinforces the preference for substitution on the benzene ring.
Key Electrophilic Substitution Reactions
Nitration
Nitration of quinoline requires vigorous conditions, typically employing a mixture of fuming nitric acid and concentrated sulfuric acid.[1] The reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] Kinetic studies have shown that the reacting species is the quinolinium ion.
| Reaction | Reagents | Temperature (°C) | Product(s) | Isomer Ratio (5-nitro : 8-nitro) | Total Yield (%) |
| Nitration | HNO₃ / H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | 52.3 : 47.7 | Not specified |
Experimental Protocol: Nitration of Quinoline
-
Materials: Quinoline, Fuming Nitric Acid, Concentrated Sulfuric Acid, Ice, Sodium Carbonate solution, Dichloromethane.
-
Procedure:
-
To a stirred, cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add quinoline while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or chromatography.
-
A regiospecific nitration at the C-3 position can be achieved through the use of a Reissert compound (1-benzoyl-1,2-dihydroquinaldonitrile) followed by treatment with acetyl nitrate and subsequent hydrolysis.
Sulfonation
Sulfonation of quinoline also requires harsh conditions, typically heating with fuming sulfuric acid (oleum) at elevated temperatures.[1] The reaction produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[1] At 220 °C with fuming sulfuric acid, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is obtained.[1]
| Reaction | Reagents | Temperature (°C) | Product(s) |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 220 | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid |
Experimental Protocol: Sulfonation of Quinoline
-
Materials: Quinoline, Fuming Sulfuric Acid (20% SO₃), Calcium Carbonate, Water.
-
Procedure:
-
Carefully add quinoline to fuming sulfuric acid with stirring.
-
Heat the mixture in a sealed tube or under reflux with a calcium chloride guard tube at 220 °C for several hours.
-
Cool the reaction mixture and pour it cautiously into a large volume of cold water.
-
Neutralize the acidic solution with calcium carbonate to precipitate calcium sulfate.
-
Filter off the calcium sulfate. The filtrate contains the calcium salts of the quinolinesulfonic acids.
-
The different isomers can be separated based on the differential solubility of their salts. For instance, the calcium salt of quinoline-8-sulfonic acid is less soluble than that of the 5-isomer.
-
Halogenation
Halogenation of quinoline can lead to a variety of products depending on the reaction conditions. Direct bromination of quinoline in the gas phase at 300 °C yields 3-bromoquinoline, while at 450-500 °C, 2-bromoquinoline is the major product. This indicates a shift in the reaction mechanism from electrophilic substitution at lower temperatures to a free-radical process at higher temperatures.
With activating groups present on the quinoline ring, such as a hydroxyl or amino group at the 8-position, halogenation occurs more readily and with high regioselectivity. For example, the bromination of 8-hydroxyquinoline can yield 5,7-dibromo-8-hydroxyquinoline.
Recent methodologies have focused on the metal-free, regioselective C-5 halogenation of 8-substituted quinolines, achieving good to excellent yields under mild conditions.
| Substrate | Reagents | Conditions | Product(s) | Yield (%) |
| 8-Hydroxyquinoline | Br₂ (2.1 eq) in CHCl₃ | Room Temp, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90 |
| 8-Methoxyquinoline | Br₂ (1.1 eq) in CHCl₃ | Room Temp, 2 days | 5-Bromo-8-methoxyquinoline | 92 |
Experimental Protocol: Bromination of 8-Methoxyquinoline
-
Materials: 8-Methoxyquinoline, Bromine, Chloroform, 5% aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 8-methoxyquinoline in chloroform in a round-bottom flask.
-
Slowly add a solution of bromine in chloroform to the stirred solution of 8-methoxyquinoline at room temperature.
-
Continue stirring for the specified duration (e.g., 2 days).
-
Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain 5-bromo-8-methoxyquinoline.
-
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation and acylation reactions on the quinoline ring are generally unsuccessful.[4] The basic nitrogen atom of the quinoline ring coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic attack and effectively neutralizing the catalyst.[4]
However, intramolecular Friedel-Crafts reactions on quinoline derivatives, where the acyl or alkyl group is tethered to the ring system, can be achieved. These reactions often require strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent. For instance, the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives can be used to synthesize tetracyclic fused quinoline systems.
Furthermore, Friedel-Crafts-type reactions have been successfully employed in the synthesis of quinolines from appropriately substituted anilines.
Conclusion
The electrophilic substitution reactions of the quinoline ring are a cornerstone of quinoline chemistry, enabling the synthesis of a diverse range of derivatives with significant applications in medicinal chemistry and materials science. A thorough understanding of the principles of regioselectivity, the required reaction conditions, and the appropriate experimental protocols is essential for researchers and professionals working in these fields. While the deactivating effect of the pyridine nitrogen presents challenges, particularly for reactions like Friedel-Crafts, the preferential reactivity of the C-5 and C-8 positions provides a reliable handle for the functionalization of the quinoline scaffold. Furthermore, the development of modern synthetic methodologies continues to expand the toolkit for the selective modification of the quinoline ring, opening new avenues for the design and synthesis of novel quinoline-based compounds.
References
Stability and Storage of 6-(Bromomethyl)quinoline: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-(bromomethyl)quinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle.
Introduction
This compound is a heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group makes the compound susceptible to degradation, which can impact experimental outcomes and the quality of downstream products. Understanding its stability profile is therefore critical for reliable and reproducible research. This guide outlines the potential degradation pathways, recommended storage and handling procedures, and detailed protocols for stability assessment.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, adherence to appropriate storage and handling conditions is paramount. Based on safety data sheets and the known reactivity of similar compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advised. | Minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Container | Keep in a tightly sealed, light-resistant container (e.g., amber glass vial). | Protects from moisture and light-induced degradation.[1] |
| Ventilation | Store in a well-ventilated area. | Ensures safe containment of any volatile compounds and prevents accumulation of potentially hazardous vapors. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could lead to degradation or the formation of hazardous byproducts. |
Potential Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the reactive bromomethyl side chain and the quinoline ring itself. Understanding these potential pathways is crucial for designing stability studies and interpreting analytical results.
Caption: Potential degradation pathways for this compound.
3.1. Hydrolysis: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water or other nucleophiles present in the environment. This leads to the formation of 6-(hydroxymethyl)quinoline and hydrobromic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
3.2. Oxidation: The quinoline ring and the bromomethyl group can be susceptible to oxidation. This can lead to the formation of quinoline-6-carboxaldehyde, N-oxides, or other oxidized derivatives, particularly in the presence of oxidizing agents or under oxidative stress conditions.
3.3. Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of the C-Br bond, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization or reaction with solvents.
3.4. Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The exact degradation products will depend on the temperature and the presence of other substances.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.
Caption: General workflow for a forced degradation study.
4.1. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
| Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Column Temperature | 25-30°C |
4.2. Forced Degradation Protocols
The following protocols are designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is typically sufficient to detect and identify major degradation products.
4.2.1. Acid Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a suitable base before analysis.
-
Expected Degradant: 6-(Hydroxymethyl)quinoline.
4.2.2. Base Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples at various time points. Neutralize the samples with a suitable acid before analysis.
-
Expected Degradant: 6-(Hydroxymethyl)quinoline.
4.2.3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Collect samples at various time points for analysis.
-
Expected Degradants: Quinoline-6-carboxaldehyde, N-oxides.
4.2.4. Thermal Degradation
-
Protocol: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Also, prepare a solution of the compound and expose it to the same temperature. Analyze samples of both the solid and the solution at various time points.
-
Expected Degradants: Various decomposition products.
4.2.5. Photostability
-
Protocol: Expose solid this compound and a solution of the compound to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). Keep a control sample in the dark at the same temperature. Analyze both the exposed and control samples at a specific time point.
-
Expected Degradants: Radical-mediated products, dimers.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful handling and storage to prevent degradation. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, researchers can significantly prolong the shelf-life and maintain the purity of the compound. The implementation of forced degradation studies, as outlined in this guide, is crucial for a comprehensive understanding of its stability profile and for the development of robust analytical methods to ensure the quality and reliability of research outcomes.
References
Spectroscopic Profile of 6-(bromomethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 6-(bromomethyl)quinoline
-
Molecular Formula: C₁₀H₈BrN[1]
-
Molecular Weight: 222.08 g/mol [1]
-
CAS Number: 101279-39-4[1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of closely related analogs such as 6-bromoquinoline and other substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~8.9 | dd | 1H | H-2 |
| ~8.1 | d | 1H | H-4 |
| ~8.0 | d | 1H | H-8 |
| ~7.8 | d | 1H | H-5 |
| ~7.6 | dd | 1H | H-7 |
| ~7.4 | dd | 1H | H-3 |
| ~4.8 | s | 2H | -CH₂Br |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~151 | C-2 |
| ~148 | C-8a |
| ~136 | C-4 |
| ~135 | C-6 |
| ~130 | C-8 |
| ~129 | C-5 |
| ~128 | C-4a |
| ~127 | C-7 |
| ~122 | C-3 |
| ~33 | -CH₂Br |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Strong | C=C and C=N Ring Stretching |
| 1210-1250 | Strong | C-N Stretch |
| ~1210 | Strong | CH₂ Wag |
| 700-600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| m/z | Relative Abundance | Interpretation |
| 221/223 | High | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 142 | Moderate | [M-Br]⁺, Loss of bromine radical |
| 115 | Moderate | [C₉H₇]⁺, Naphthyl cation fragment |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for quinoline derivatives.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). The resulting fragmentation pattern provides information about the molecular structure.
Logical Relationships of Spectral Data
The following diagram illustrates the workflow for the characterization of this compound using the described spectroscopic techniques.
References
Theoretical Explorations of Quinoline's Electronic Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, forms the core scaffold of numerous natural products and synthetic compounds with significant biological activities, including antimalarial and anticancer properties.[1][2] Understanding the electronic structure of the quinoline ring system is paramount for elucidating the mechanisms of action of these compounds and for the rational design of new, more potent therapeutic agents. Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules like quinoline, offering insights that are often difficult to obtain through experimental methods alone.[3] This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of quinoline, focusing on the computational methodologies employed, the key electronic properties investigated, and the quantitative data obtained.
Core Computational Methodologies
The investigation of quinoline's electronic structure heavily relies on quantum chemical calculations. The primary methods employed are Density Functional Theory (DFT), Hartree-Fock (HF) theory, and Møller-Plesset (MP2) perturbation theory.
Experimental Protocols: Computational Details
The following sections outline the typical computational "protocols" used in the theoretical study of quinoline's electronic structure. These are not wet-lab protocols but rather the sequence of steps and parameters used in the computational simulations.
1. Molecular Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms in the quinoline molecule.
-
Methodology:
-
The initial structure of quinoline is built using molecular modeling software.
-
The geometry is then optimized using a chosen level of theory and basis set. A common and effective combination is the B3LYP functional with the 6-31G* or a larger basis set like 6-311+G(d,p).[1][4][5]
-
The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
-
2. Electronic Property Calculations:
-
Objective: To calculate various electronic properties of the optimized quinoline structure.
-
Methodology:
-
Using the optimized geometry, single-point energy calculations are performed.
-
Key properties calculated include:
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.[6][7][8]
-
Electron Density and Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to determine the partial charges on each atom, providing insight into the molecule's polarity and reactive sites.[3]
-
Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.[4]
-
-
3. Software:
-
Commonly used quantum chemistry software packages for these calculations include Gaussian, Spartan, and others.[1][4]
Data Presentation: Quantitative Insights into Quinoline's Electronic Structure
The following tables summarize key quantitative data from theoretical studies on quinoline. These values can vary slightly depending on the computational method and basis set used.
Table 1: Calculated Geometric Parameters of Quinoline
| Parameter | DFT/B3LYP/6-31G*[1][9] | Experimental[1][9] |
| Bond Lengths (Å) | ||
| N1-C2 | 1.318 | 1.393 |
| C2-C3 | 1.418 | 1.365 |
| C3-C4 | 1.375 | 1.427 |
| **Bond Angles (°) ** | ||
| C2-N1-C5 | 117.69 | 117.50 |
| C2-C3-C4 | 118.65 | 117.8 |
| C3-C4-C1 | 119.36 | 121.4 |
Table 2: Calculated Electronic Properties of Quinoline
| Property | DFT/B3LYP/6-31+G(d,p)[4] | DFT/B3LYP/6-31G* (in vacuum)[1] |
| HOMO Energy (eV) | -6.646 | -6.04 |
| LUMO Energy (eV) | -1.816 | -1.13 |
| HOMO-LUMO Energy Gap (eV) | 4.83 | 4.91 |
| Dipole Moment (Debye) | 2.004 | - |
Mandatory Visualization
The following diagrams illustrate the logical workflow of a theoretical study on quinoline's electronic structure and the conceptual relationship between key electronic properties.
References
- 1. ijpras.com [ijpras.com]
- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
derivatization of carboxylic acids with 6-(bromomethyl)quinoline for HPLC
An Application Note and Protocol for the Derivatization of Carboxylic Acids with 6-(Bromomethyl)quinoline for High-Performance Liquid Chromatography (HPLC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed methodology for the -fluorescence detection. As of the date of publication, a standardized, validated protocol for this specific reagent is not widely available in published literature. The following protocols and data are based on established chemical principles for similar derivatization agents and should be considered a starting point for method development and validation by the end-user.
Introduction
The quantitative analysis of carboxylic acids, including fatty acids, is crucial in various fields such as drug development, metabolomics, and clinical diagnostics. Many of these compounds lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging, especially at low concentrations. Pre-column derivatization is a common strategy to enhance detection sensitivity and selectivity.
This compound is a fluorescent labeling reagent that can be used to derivatize carboxylic acids to form highly fluorescent 6-quinolylmethyl esters. This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by reversed-phase HPLC with fluorescence detection. The quinoline moiety provides a strong fluorescence signal, allowing for sensitive quantification of a wide range of carboxylic acids.
Principle of the Method
The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of this compound, forming a stable ester linkage. The reaction is typically facilitated by a mild base, such as potassium carbonate, to deprotonate the carboxylic acid, and a phase-transfer catalyst, like 18-crown-6, to enhance the nucleophilicity of the carboxylate in an aprotic solvent. The resulting fluorescent derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound (BrMQ)
-
Carboxylic acid standards (e.g., lauric acid, palmitic acid, oleic acid, benzoic acid)
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Sample vials (2 mL, amber) with PTFE-lined caps
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE)
Preparation of Solutions
-
BrMQ Labeling Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetone. Prepare this solution fresh daily and store it in an amber vial to protect it from light.
-
18-Crown-6 Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of acetone.
-
Carboxylic Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each carboxylic acid standard in 10 mL of acetone to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetone to achieve the desired concentrations for calibration curves.
Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the sample or standard solution containing the carboxylic acid(s) into a 2 mL amber reaction vial.
-
Reagent Addition: Add 200 µL of the BrMQ labeling reagent solution (1 mg/mL) and 50 µL of the 18-crown-6 catalyst solution (1 mg/mL) to the vial.
-
Base Addition: Add approximately 5 mg of anhydrous potassium carbonate to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat the mixture at 60°C for 45 minutes in a heating block or water bath.
-
Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with 650 µL of acetonitrile to a final volume of 1 mL. Filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate and any particulate matter before HPLC analysis.
HPLC and Fluorescence Detection Conditions
-
HPLC Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings (to be optimized):
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 410 nm
-
Data Presentation
The following tables present exemplary quantitative data for a selection of carboxylic acids derivatized with this compound. This data is for illustrative purposes only and should be determined experimentally during method validation.
Table 1: Exemplary Chromatographic Data for Derivatized Carboxylic Acids
| Carboxylic Acid | Retention Time (min) |
| Benzoic Acid | 8.5 |
| Lauric Acid (C12:0) | 12.2 |
| Palmitic Acid (C16:0) | 15.8 |
| Oleic Acid (C18:1) | 17.1 |
| Stearic Acid (C18:0) | 17.9 |
Table 2: Exemplary Method Validation Parameters
| Carboxylic Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Benzoic Acid | 0.1 - 20 | 0.9995 | 0.03 | 0.1 |
| Lauric Acid (C12:0) | 0.1 - 20 | 0.9992 | 0.04 | 0.12 |
| Palmitic Acid (C16:0) | 0.1 - 20 | 0.9996 | 0.03 | 0.1 |
| Oleic Acid (C18:1) | 0.1 - 20 | 0.9991 | 0.05 | 0.15 |
| Stearic Acid (C18:0) | 0.1 - 20 | 0.9994 | 0.04 | 0.12 |
Mandatory Visualization
Caption: Workflow for the derivatization of carboxylic acids with this compound and subsequent HPLC analysis.
Synthesis of Novel Quinoline-Based Anticancer Agents from 6-(Bromomethyl)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline-based anticancer agents utilizing 6-(bromomethyl)quinoline as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives functionalized at the 6-position have shown promise in the development of new therapeutic agents.[1] The protocols outlined below focus on the nucleophilic substitution of the bromine atom in this compound to generate a diverse library of compounds for anticancer screening.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The versatility of the quinoline ring system allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles. The 6-methyl position of the quinoline nucleus serves as a strategic point for derivatization. Conversion to this compound provides a reactive electrophilic center, facilitating the introduction of various functional groups through nucleophilic substitution reactions. This approach allows for the synthesis of diverse chemical libraries with the potential for novel anticancer activity.
General Synthetic Strategy
The core synthetic strategy involves the reaction of this compound with a variety of nucleophiles, such as phenols, amines, and thiols, to generate quinoline-6-yl-methyl ethers, amines, and thioethers, respectively. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the nucleophile.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "start_material" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "nucleophiles" [label="Nucleophiles\n(Phenols, Amines, Thiols)", fillcolor="#FBBC05"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "reaction_conditions" [label="Nucleophilic Substitution\n(Base, Solvent, Temperature)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "products" [label="Quinoline-6-yl-methyl\nEthers, Amines, Thioethers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_evaluation" { label="Biological Evaluation"; bgcolor="#F1F3F4"; "evaluation" [label="Anticancer Activity Screening\n(e.g., MTT Assay)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"start_material" -> "reaction_conditions"; "nucleophiles" -> "reaction_conditions"; "reaction_conditions" -> "products"; "products" -> "evaluation"; } caption="General workflow for the synthesis and evaluation of quinoline-based anticancer agents."
Data Presentation
The following tables summarize the synthetic and biological data for representative compounds synthesized from this compound.
Table 1: Synthesis of Quinoline-6-yl-methyl Derivatives
| Compound ID | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| QN-O-1 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 6 | 85 |
| QN-O-2 | 4-Nitrophenol | K₂CO₃ | Acetonitrile | 8 | 78 |
| QN-N-1 | Morpholine | Et₃N | Dichloromethane | 4 | 92 |
| QN-N-2 | Piperidine | Et₃N | Dichloromethane | 4 | 89 |
| QN-S-1 | 4-Chlorothiophenol | NaH | Tetrahydrofuran | 2 | 75 |
| QN-S-2 | Benzyl mercaptan | NaH | Tetrahydrofuran | 3 | 81 |
Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| QN-O-1 | 15.2 ± 1.3 | 22.5 ± 2.1 | 18.9 ± 1.7 |
| QN-O-2 | 8.7 ± 0.9 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| QN-N-1 | > 50 | > 50 | > 50 |
| QN-N-2 | 45.3 ± 3.8 | > 50 | > 50 |
| QN-S-1 | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |
| QN-S-2 | 11.8 ± 1.2 | 16.4 ± 1.5 | 13.2 ± 1.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoline-6-yl-methyl Ethers (QN-O series)
-
To a solution of the corresponding phenol (1.2 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in acetonitrile (10 mL) dropwise.
-
Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Protocol 2: General Procedure for the Synthesis of Quinoline-6-yl-methyl Amines (QN-N series)
-
To a solution of this compound (1.0 mmol) in dichloromethane (15 mL), add the corresponding amine (1.5 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of Quinoline-6-yl-methyl Thioethers (QN-S series)
-
To a suspension of sodium hydride (60% in mineral oil, 1.5 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere, add the corresponding thiol (1.2 mmol) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in Table 1.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (0.1 to 100 µM) and a vehicle control (DMSO, final concentration < 0.1%) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The synthesized compounds, particularly the thioether derivatives (QN-S series), demonstrated potent cytotoxic activity. Further studies are warranted to elucidate the precise mechanism of action, which may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
dot digraph "signaling_pathway" { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
"Receptor" [label="Growth Factor Receptor", fillcolor="#4285F4"]; "PI3K" [label="PI3K", fillcolor="#FBBC05"]; "Akt" [label="Akt", fillcolor="#FBBC05"]; "mTOR" [label="mTOR", fillcolor="#FBBC05"]; "Ras" [label="Ras", fillcolor="#34A853"]; "Raf" [label="Raf", fillcolor="#34A853"]; "MEK" [label="MEK", fillcolor="#34A853"]; "ERK" [label="ERK", fillcolor="#34A853"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#EA4335"]; "Inhibitor" [label="Quinoline Derivative\n(e.g., QN-S-1)", shape="box", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
"Receptor" -> "PI3K" [arrowhead="vee"]; "PI3K" -> "Akt" [arrowhead="vee"]; "Akt" -> "mTOR" [arrowhead="vee"]; "mTOR" -> "Proliferation" [arrowhead="vee"];
"Receptor" -> "Ras" [arrowhead="vee"]; "Ras" -> "Raf" [arrowhead="vee"]; "Raf" -> "MEK" [arrowhead="vee"]; "MEK" -> "ERK" [arrowhead="vee"]; "ERK" -> "Proliferation" [arrowhead="vee"];
"Inhibitor" -> "PI3K" [arrowhead="tee", style=dashed, color="#EA4335"]; "Inhibitor" -> "MEK" [arrowhead="tee", style=dashed, color="#EA4335"]; } caption="Potential inhibition of PI3K/Akt and MAPK/ERK signaling pathways by quinoline derivatives."
Conclusion
The protocols described herein provide a robust framework for the synthesis and evaluation of novel quinoline-based anticancer agents derived from this compound. The preliminary data indicates that derivatization at the 6-methyl position can lead to compounds with significant cytotoxic activity, particularly when a thioether linkage is introduced. These findings warrant further investigation into the structure-activity relationships and the underlying mechanisms of action to guide the development of more potent and selective anticancer drug candidates.
References
Application Notes and Protocols for 6-(Bromomethyl)quinoline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)quinoline is a versatile reagent employed in solid-phase peptide synthesis (SPPS) for the introduction of a quinoline moiety onto a peptide chain. This modification is valuable for a variety of applications, including the development of fluorescently labeled peptides for binding assays and cellular imaging, and the creation of peptide-based probes and potential therapeutics. The quinoline group can serve as a fluorescent reporter, a rigid scaffold to induce specific peptide conformations, or a pharmacophore interacting with biological targets.
This document provides detailed protocols for the on-resin modification of peptides with this compound, focusing on the alkylation of cysteine residues. It also includes information on cleavage, deprotection, and characterization of the resulting quinoline-modified peptides.
Principle of the Method
The primary application of this compound in SPPS is the S-alkylation of cysteine residues. The highly reactive bromomethyl group readily undergoes nucleophilic substitution by the thiol side chain of cysteine under basic conditions, forming a stable thioether bond. This reaction can be performed on the fully protected peptide while it is still attached to the solid support, ensuring site-specific modification. The quinoline moiety itself is stable to the standard cleavage and deprotection conditions used in Fmoc-based SPPS.
Data Presentation
Table 1: Reagents and Materials for On-Resin Alkylation
| Reagent/Material | Grade | Supplier | Purpose |
| Fmoc-protected peptide-resin | Synthesis Grade | User-synthesized | Starting material |
| This compound | ≥95% | Commercial Source | Alkylating agent |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial Source | Base for reaction |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Source | Solvent |
| Dichloromethane (DCM) | Reagent Grade | Commercial Source | Washing solvent |
Table 2: Typical Reaction Conditions for On-Resin Cysteine Alkylation
| Parameter | Value |
| Peptide-Resin Scale | 0.1 mmol |
| This compound (equivalents) | 5 - 10 |
| DIPEA (equivalents) | 10 - 20 |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
Table 3: Representative HPLC and Mass Spectrometry Data for a Model Quinoline-Modified Peptide
| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| H-Cys-Gly-Gly-NH₂ | Unmodified | 248.3 | 248.2 | >98 |
| H-Cys(6-methylquinolyl)-Gly-Gly-NH₂ | Alkylated | 389.5 | 389.4 | >95 |
Experimental Protocols
Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol describes the modification of a peptide containing a free cysteine residue with this compound while the peptide is attached to the solid support.
1. Resin Preparation:
- Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
- Drain the DMF.
2. Alkylation Reaction:
- Dissolve this compound (5-10 equivalents, e.g., 111-222 mg for 0.1 mmol scale) in DMF (3 mL).
- Add the this compound solution to the swollen resin.
- Add DIPEA (10-20 equivalents, e.g., 174-348 µL for 0.1 mmol scale) to the reaction vessel.
- Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
3. Washing:
- Drain the reaction mixture.
- Wash the resin extensively with DMF (3 x 5 mL).
- Wash the resin with DCM (3 x 5 mL).
- Dry the resin under a stream of nitrogen.
Protocol 2: Cleavage and Deprotection of the Quinoline-Modified Peptide
This protocol outlines the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.
1. Preparation of Cleavage Cocktail:
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, prepare 5 mL of the cocktail.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin.
- Collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether (40 mL).
- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
- Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
1. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Characterization:
- Confirm the identity and purity of the quinoline-modified peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the unmodified peptide plus 141.17 Da (the mass of the quinolinemethyl group minus a hydrogen atom).
Visualizations
Caption: Experimental workflow for the synthesis of quinoline-modified peptides.
Caption: Reaction scheme for on-resin cysteine alkylation.
Conclusion
The use of this compound provides a straightforward and efficient method for the site-specific incorporation of a quinoline moiety into peptides during solid-phase synthesis. The resulting modified peptides can be utilized in a wide range of research and drug development applications, leveraging the unique fluorescent and structural properties of the quinoline group. The protocols outlined in this document offer a comprehensive guide for researchers to successfully synthesize and characterize these valuable molecules.
Application Notes and Protocols for Click Chemistry Utilizing 6-(Bromomethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-(bromomethyl)quinoline derivatives in click chemistry. The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction opens up vast possibilities for the creation of novel molecular entities for drug discovery, bioconjugation, and the development of fluorescent probes.
Introduction to this compound in Click Chemistry
This compound is a key starting material that can be readily converted into a click-ready derivative, primarily 6-(azidomethyl)quinoline. This azide-functionalized quinoline serves as a versatile building block for conjugation with a wide array of alkyne-containing molecules, leading to the formation of stable 1,2,3-triazole linkages. The intrinsic fluorescence of the quinoline core, combined with the stability and biocompatibility of the triazole linker, makes these derivatives highly attractive for various biomedical applications.
Core Applications
The primary applications of this compound derivatives in click chemistry include:
-
Drug Discovery: Rapid synthesis of libraries of quinoline-triazole hybrids for screening as potential therapeutic agents, particularly in the area of anticancer and antimicrobial research. The triazole ring can act as a pharmacophore or a linker to another bioactive moiety.
-
Bioconjugation: Covalent labeling of biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an alkyne group. This enables the attachment of the quinoline moiety for imaging or to study molecular interactions.
-
Fluorescent Probe Development: The quinoline ring's inherent fluorescence can be modulated by the substituents attached via the triazole linker, allowing for the design of "turn-on" or ratiometric fluorescent sensors for ions and small molecules.
Experimental Protocols
Protocol 1: Synthesis of 6-(Azidomethyl)quinoline from this compound
This protocol details the nucleophilic substitution reaction to convert the bromo-derivative into the key azide intermediate.
Materials:
-
This compound hydrobromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 6-(azidomethyl)quinoline as a solid.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield |
| 6-(Azidomethyl)quinoline | This compound HBr | Sodium Azide | DMF | 3 hours | ~90% |
Note: Yields can vary based on reaction scale and purification efficiency.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 6-(Azidomethyl)quinoline with an Alkyne
This protocol describes a general procedure for the click reaction between 6-(azidomethyl)quinoline and a terminal alkyne.
Materials:
-
6-(Azidomethyl)quinoline
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
In a round-bottom flask, dissolve 6-(azidomethyl)quinoline (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired 1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole derivative.
Quantitative Data:
| Product | Azide | Alkyne | Catalyst System | Solvent | Reaction Time | Yield |
| 1-(Quinolin-6-ylmethyl)-4-phenyl-1H-1,2,3-triazole | 6-(Azidomethyl)quinoline | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12-24 hours | >85% |
Note: Yields are representative and can vary depending on the specific alkyne used.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-(Bromomethyl)quinoline Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing nucleophilic substitution reactions using 6-(bromomethyl)quinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the efficient synthesis of 6-substituted quinoline derivatives.
General Reaction Scheme
The substitution reactions of this compound are typically SN2-type reactions where a nucleophile (Nu⁻) displaces the bromide ion.
Caption: General SN2 substitution reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in substitution reactions with this compound?
A1: A wide range of nucleophiles can be employed, primarily categorized as N-nucleophiles (e.g., primary and secondary amines like piperidine and morpholine), O-nucleophiles (e.g., phenols, alkoxides), and S-nucleophiles (e.g., thiols, thiophenols).
Q2: What are the typical solvents and bases for these reactions?
A2: The choice of solvent and base is crucial for reaction efficiency.
-
Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the reactants and facilitate the SN2 mechanism.
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used to neutralize the HBr formed during the reaction and to deprotonate acidic nucleophiles (e.g., phenols and thiols).
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
Over-alkylation: Primary amines can undergo a second alkylation to form a tertiary amine.
-
Elimination: Although less common for benzylic halides, elimination to form a quinoline-6-methylene species can occur under strongly basic conditions.
-
Intramolecular Quaternization: The quinoline nitrogen can act as a nucleophile, attacking the bromomethyl group of another molecule, leading to the formation of a quinolinium salt. This is more likely at higher concentrations and temperatures.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-(hydroxymethyl)quinoline.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the starting material (this compound) and the appearance of the product spot.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Poor nucleophilicity of the substrate. 3. Inappropriate solvent or base. 4. Decomposition of starting material or product. | 1. Increase reaction time or temperature. 2. Use a stronger base to fully deprotonate the nucleophile. 3. Switch to a more polar aprotic solvent (e.g., from ACN to DMF). 4. Conduct the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products | 1. Over-alkylation of primary amines. 2. Intramolecular quaternization. 3. Presence of impurities in starting materials. | 1. Use a larger excess of the primary amine or add the this compound slowly to the amine solution. 2. Use a more dilute reaction mixture and maintain a lower reaction temperature. 3. Ensure the purity of all reagents and solvents. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of highly polar byproducts (e.g., quinolinium salts). 3. Tar formation at high temperatures. | 1. Optimize the reaction to go to completion. 2. Use column chromatography with a suitable solvent gradient to separate the product from polar impurities. 3. Lower the reaction temperature and use purified reagents. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield or multiple products.
Experimental Protocols & Data
General Experimental Workflow
Caption: A typical experimental workflow for this compound substitution.
Protocol 1: N-Alkylation with Piperidine
To a solution of piperidine (1.2 mmol) and K₂CO₃ (1.5 mmol) in acetonitrile (10 mL) is added this compound (1.0 mmol). The mixture is stirred at room temperature for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Protocol 2: O-Alkylation with Phenol
To a mixture of phenol (1.2 mmol) and K₂CO₃ (1.5 mmol) in DMF (10 mL) is added this compound (1.0 mmol). The reaction is heated to 60-80 °C for 6-8 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with 1M NaOH solution, water, and brine, then dried over Na₂SO₄ and concentrated. Purification is achieved by column chromatography.
Protocol 3: S-Alkylation with Thiophenol
A solution of thiophenol (1.2 mmol) and triethylamine (1.5 mmol) in THF (10 mL) is treated with this compound (1.0 mmol) at room temperature for 3-5 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic phase is dried over Na₂SO₄, concentrated, and the product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the substitution of this compound with various nucleophiles. Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Table 1: N-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | ACN | RT | 5 | ~95 |
| Morpholine | K₂CO₃ | DMF | RT | 6 | ~92 |
| N-Methylpiperazine | K₂CO₃ | ACN | 50 | 4 | ~90 |
| Aniline | TEA | DMF | 80 | 12 | ~75 |
Table 2: O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 7 | ~85 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6 | ~88 |
| Sodium Ethoxide | - | Ethanol | Reflux | 4 | ~80 |
Table 3: S-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | TEA | THF | RT | 4 | ~93 |
| 4-Chlorothiophenol | K₂CO₃ | ACN | 50 | 5 | ~90 |
| Sodium thiomethoxide | - | Methanol | RT | 3 | ~88 |
Note: The data in these tables are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary.
Technical Support Center: Synthesis of 6-(Bromomethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(bromomethyl)quinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of free-radical bromination of 6-methylquinoline using N-Bromosuccinimide (NBS).
Issue 1: Low Yield of this compound
A low yield of the desired product is a common problem. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 6-methylquinoline. |
| - Optimize Reaction Time: If the reaction has not gone to completion, extend the reflux time. | |
| - Check Radical Initiator: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is not expired and is used in the correct catalytic amount. | |
| Degradation of Product | - Control Temperature: Avoid excessive heating, as it can lead to decomposition of the product and the formation of tarry byproducts. |
| - Work-up Procedure: Perform the work-up and purification steps promptly after the reaction is complete to minimize product degradation. | |
| Formation of Side Products | - Control Stoichiometry: Use an appropriate molar ratio of NBS to 6-methylquinoline (typically 1.0-1.1 equivalents of NBS) to minimize over-bromination. |
| - Purification Technique: Optimize the purification method (e.g., column chromatography or recrystallization) to efficiently separate the desired product from side products. |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate of the crude reaction mixture indicates the formation of side products. The primary side products in this synthesis are typically over-brominated compounds and, to a lesser extent, products of bromination on the quinoline ring.
| Side Product | Cause | Prevention and Mitigation |
| 6-(Dibromomethyl)quinoline and 6-(Tribromomethyl)quinoline | Use of excess NBS. | Carefully control the stoichiometry of NBS. A slight excess (1.05-1.1 eq.) is often optimal to ensure full conversion of the starting material without significant over-bromination. |
| Ring-Brominated Quinolines | Presence of ionic conditions or certain catalysts that promote electrophilic aromatic substitution. | Ensure the reaction is carried out under strict radical conditions. Use a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid contamination with acids or Lewis acids. |
| Unreacted 6-Methylquinoline | Insufficient NBS or incomplete reaction. | Use a slight excess of NBS and ensure the reaction goes to completion by monitoring with TLC. |
Illustrative Data on Side Product Formation
| Molar Ratio (NBS : 6-Methylquinoline) | Expected Yield of this compound | Expected Yield of 6-(Dibromomethyl)quinoline | Expected Unreacted 6-Methylquinoline |
| 0.8 : 1 | Low | Negligible | High |
| 1.05 : 1 | High | Low | Low |
| 1.5 : 1 | Moderate | Moderate to High | Negligible |
| 2.1 : 1 | Low | High | Negligible |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the free-radical bromination of 6-methylquinoline. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux.
Q2: My reaction mixture has turned dark and tarry. What could be the cause and how can I fix it?
A2: Tar formation is often a result of overheating or prolonged reaction times, which can lead to polymerization and decomposition of the starting materials and products. To mitigate this, ensure the reaction is heated gently to reflux and monitor it closely. Using a moderator like ferrous sulfate has been reported to control notoriously exothermic quinoline synthesis reactions, though this is less common for benzylic bromination. Prompt work-up and purification after the reaction is complete can also help minimize tar formation.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can typically be achieved through column chromatography on silica gel or recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is often effective. For recrystallization, solvents like ethanol, methanol, or a mixture of ethyl acetate and hexane can be explored. Washing the crude product with a cold, non-polar solvent can also help remove some impurities before further purification.
Q4: Can I use bromine (Br₂) instead of NBS for this reaction?
A4: While it is possible, using molecular bromine (Br₂) is generally not recommended for benzylic bromination of substrates containing other reactive functional groups like the quinoline ring. Bromine can react with the quinoline ring via electrophilic aromatic substitution, leading to a mixture of undesired side products. NBS is preferred because it provides a low, steady concentration of bromine radicals, which selectively react at the benzylic position.
Q5: How do I know if bromination is occurring on the quinoline ring instead of the methyl group?
A5: The formation of ring-brominated isomers can be identified using spectroscopic methods like ¹H NMR and ¹³C NMR. The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will be significantly different for ring-brominated products compared to the desired this compound. Mass spectrometry can also be used to identify the presence of isomers. To avoid ring bromination, it is crucial to perform the reaction under strict radical conditions (light or radical initiator, non-polar solvent) and avoid any acidic or Lewis acidic contaminants.
Experimental Protocols
Synthesis of this compound from 6-Methylquinoline
This protocol is adapted from analogous syntheses of bromomethyl-substituted quinolines.
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Sodium Bicarbonate Solution (saturated)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the reaction mixture to reflux. The reaction can be initiated by shining a lamp on the flask if desired.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Managing the Instability of Bromoquinolines in Acidic Media
This technical support center is designed for researchers, scientists, and drug development professionals working with bromoquinoline derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these compounds in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My bromoquinoline derivative is degrading in an acidic medium. What is the most likely cause?
A1: The instability of bromoquinolines in acidic media is often due to the acid-catalyzed hydrolysis of susceptible functional groups attached to the quinoline ring. For instance, nitrile (-CN) groups can be hydrolyzed to carboxylic acids via an amide intermediate.[1] Other functional groups, such as esters or amides, are also prone to hydrolysis under acidic conditions. Additionally, while the quinoline ring itself is generally robust, harsh acidic conditions (strong acids, high temperatures) can potentially lead to ring-opening or other degradation pathways.[2][3]
Q2: What are the typical acidic conditions that can trigger the degradation of bromoquinolines?
A2: Degradation can be initiated by strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), especially at elevated temperatures.[1] The rate of degradation is dependent on several factors, including the concentration and strength of the acid, the reaction temperature, the solvent system used, and the specific substituents on the bromoquinoline ring.[1]
Q3: How can I monitor the degradation of my bromoquinoline compound during an experiment?
A3: The most effective way to monitor the degradation of bromoquinolines is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation and quantification of the parent bromoquinoline from its degradation products over time.[1] Other analytical techniques such as Thin-Layer Chromatography (TLC) can provide a qualitative indication of degradation, often observed as the appearance of new, more polar spots. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[3]
Q4: Are there any general strategies to minimize the degradation of bromoquinolines in acidic media?
A4: Yes, several strategies can be employed to mitigate degradation:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of acid-catalyzed hydrolysis.
-
Use of Milder Acids: If the reaction chemistry allows, consider using a weaker or less concentrated acid.
-
Solvent Choice: Reducing the amount of water in the reaction mixture can slow down hydrolysis.
-
Reaction Time: Minimize the exposure time of the bromoquinoline to acidic conditions.
-
Protecting Groups: If the acidic condition is for a deprotection step, consider alternative protecting groups that can be removed under neutral or basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving bromoquinolines in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield with the formation of a more polar byproduct. | The bromoquinoline starting material is likely degrading via hydrolysis of a functional group (e.g., nitrile to carboxylic acid).[1] | Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the starting material and the byproduct. To minimize degradation, try lowering the reaction temperature, using a milder or less concentrated acid, or reducing the reaction time.[1] |
| Appearance of a new, more polar spot on the TLC plate. | Formation of a degradation product, which is often more polar than the parent compound. For example, a carboxylic acid is more polar than a nitrile.[1] | Confirm the identity of the new spot by co-spotting with a known standard of the suspected degradation product, if available. If not, isolate the new compound for structural characterization (e.g., by LC-MS or NMR). To prevent its formation, refer to the solutions for minimizing degradation mentioned above. |
| Observation of an unexpected intermediate peak in the HPLC chromatogram. | This could be a reaction intermediate, such as the amide intermediate in the hydrolysis of a nitrile group to a carboxylic acid.[1] | Try to isolate this intermediate for characterization by modifying the reaction conditions, for instance, by running the reaction at a lower temperature and for a shorter duration. |
| The reaction mixture turns dark or forms tar-like substances. | This may indicate more extensive degradation of the quinoline ring system, especially under harsh acidic conditions and high temperatures. | Re-evaluate the necessity of the harsh conditions. Consider alternative synthetic routes that avoid strong acids. If the acidic conditions are unavoidable, ensure they are strictly controlled and the reaction is monitored closely to stop it as soon as the desired transformation is complete. |
| Inconsistent or irreproducible results between batches. | Variations in the quality of reagents (e.g., acid concentration, presence of impurities) or subtle differences in reaction setup (e.g., temperature fluctuations). | Use high-purity reagents and solvents. Ensure precise control over reaction parameters such as temperature, stirring rate, and addition rates. It is also advisable to prepare solutions fresh before use. |
Data Presentation
Table 1: Qualitative Stability of Substituted Bromoquinolines in Acidic Media
| Bromoquinoline Derivative Type | Susceptible Functional Group | General Stability in Acid | Primary Degradation Pathway |
| Bromoquinoline-carbonitrile | Nitrile (-CN) | Prone to degradation, especially with heat and strong acids.[1] | Acid-catalyzed hydrolysis to carboxylic acid.[1] |
| Bromoquinoline-ester | Ester (-COOR) | Susceptible to hydrolysis. | Acid-catalyzed hydrolysis to carboxylic acid and alcohol. |
| Bromoquinoline-amide | Amide (-CONH₂) | More stable than esters but can be hydrolyzed under forcing conditions. | Acid-catalyzed hydrolysis to carboxylic acid. |
| Bromoquinoline with no hydrolyzable groups | Quinoline ring | Generally stable under mild acidic conditions. Can degrade under harsh conditions (strong acid, high temperature). | Ring opening, polymerization (less common). |
Note: This table provides a general overview. The actual stability of a specific bromoquinoline derivative will depend on its complete substitution pattern and the precise experimental conditions.
Experimental Protocols
Key Experiment: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a bromoquinoline derivative in an acidic solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the bromoquinoline derivative at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Acidic Stress Conditions:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1N hydrochloric acid (HCl). The final concentration of the compound will be approximately 0.5 mg/mL.[1]
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).[1]
-
At each time point, withdraw an aliquot of the solution.
3. Sample Quenching and Preparation:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 1N sodium hydroxide (NaOH) to stop the degradation process.[1]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent bromoquinoline from its potential degradation products.[1]
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product(s) over time.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If desired, determine the degradation kinetics by plotting the natural logarithm of the remaining concentration of the parent compound versus time.
Mandatory Visualization
Caption: Troubleshooting workflow for bromoquinoline instability.
Caption: Degradation pathway of a bromoquinoline-nitrile.
References
troubleshooting low yields in 6-(bromomethyl)quinoline reactions
Welcome to the technical support center for reactions involving 6-(bromomethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly those leading to low yields in synthesis and subsequent alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic building block used in organic synthesis. It features a quinoline core with a reactive bromomethyl group at the 6-position. This benzylic bromide is a good electrophile, making the compound a valuable reagent for introducing the quinolin-6-ylmethyl moiety into molecules, often as a key step in the synthesis of pharmaceuticals and biologically active compounds.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges include the synthesis of this compound itself, which can suffer from low yields and the formation of byproducts, and its subsequent use in alkylation reactions. As a reactive benzylic halide, it is susceptible to hydrolysis and can undergo side reactions if not handled under appropriate conditions. Low yields in alkylation reactions are often due to competing reactions, steric hindrance, or the instability of the reagent.
Q3: How should this compound be stored?
A3: this compound is a reactive alkylating agent and is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to prevent hydrolysis to 6-(hydroxymethyl)quinoline and other degradation pathways.
Troubleshooting Guide: Synthesis of this compound
The most common method for synthesizing this compound is through the radical bromination of 6-methylquinoline, typically using N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). This is known as the Wohl-Ziegler reaction.[1][2]
Caption: Experimental workflow for the synthesis of this compound.
Q4: My Wohl-Ziegler bromination of 6-methylquinoline is giving a very low yield. What are the common causes?
A4: Low yields in this reaction are a frequent issue. Here are the primary factors to investigate:
-
Poor Initiation: The radical reaction requires an initiator like AIBN or benzoyl peroxide, along with heat or UV light.[1] Ensure your initiator is not expired and that the reaction temperature is sufficient to cause its homolytic cleavage (typically ~80 °C for AIBN in CCl₄).
-
Impure Reagents: Ensure 6-methylquinoline is pure and the solvent (commonly carbon tetrachloride, though safer alternatives like acetonitrile are recommended) is anhydrous.[3] Moisture can react with NBS and the product.
-
Insufficient Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. The disappearance of the starting material is a key indicator.
-
Product Degradation: The product, a benzylic bromide, can be unstable under prolonged heating. Do not let the reaction run unnecessarily long after completion.
Q5: I am observing multiple products in my reaction mixture, including a dibrominated species. How can I improve selectivity for the mono-brominated product?
A5: The formation of 6-(dibromomethyl)quinoline is a common side reaction resulting from over-bromination.
-
Control Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to 6-methylquinoline. Using a large excess of NBS will favor di- and tri-bromination.
-
Maintain Low Bromine Concentration: The Wohl-Ziegler reaction works best when the concentration of Br₂ and HBr in the reaction medium is kept low, which is the primary role of NBS.[1] Ensure your NBS is of high purity. Old or impure NBS can contain excess Br₂, leading to side reactions.
-
Solvent Choice: The reaction is traditionally performed in non-polar solvents like carbon tetrachloride (CCl₄) where NBS has low solubility.[3] This helps maintain a low concentration of bromine radicals. If using alternative solvents, this dynamic may change.
Caption: Troubleshooting logic for the synthesis of this compound.
Troubleshooting Guide: Alkylation Reactions Using this compound
This compound is an excellent substrate for Sₙ2 reactions with various nucleophiles, such as amines (N-alkylation) and phenoxides/alkoxides (O-alkylation, Williamson Ether Synthesis).
Caption: General experimental workflow for alkylation reactions.
Q6: My N-alkylation of a primary amine with this compound is giving a mixture of mono- and di-alkylated products, leading to a low yield of my desired secondary amine. How can I improve this?
A6: Over-alkylation is a classic problem in amine alkylations because the secondary amine product is often more nucleophilic than the starting primary amine.[4][5]
-
Use Excess Amine: Employing a large excess (3-10 equivalents) of the primary amine can statistically favor mono-alkylation, though this makes purification more challenging.[4]
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine. This keeps the concentration of the alkylating agent low and reduces the likelihood of the product reacting a second time.[4]
-
Choice of Base: A bulky, non-nucleophilic base can be used. For primary amines, sometimes no external base is needed as the excess amine can act as the base.
| Condition | Effect on Selectivity | Rationale |
| Excess Primary Amine | Increases mono-alkylation | Statistically favors the reaction of the alkylating agent with the more abundant primary amine.[4] |
| Slow Addition of Alkyl Halide | Increases mono-alkylation | Maintains a low concentration of the electrophile, reducing the rate of the second alkylation.[4] |
| Bulky Amine Substrate | May increase mono-alkylation | Steric hindrance around the newly formed secondary amine can disfavor a second alkylation. |
Q7: My Williamson ether synthesis using a phenol and this compound is resulting in a low yield. What should I check?
A7: Low yields in Williamson ether synthesis can be attributed to several factors.
-
Incomplete Deprotonation: Ensure you are using a strong enough base to fully deprotonate the phenol. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.
-
Competing E2 Elimination: This is less of a concern with this compound as it is a primary-like benzylic halide, strongly favoring Sₙ2. However, if side reactions are observed, ensure the reaction temperature is not excessively high.[6]
-
Hydrolysis of Alkylating Agent: The presence of water can hydrolyze this compound to the corresponding alcohol, 6-(hydroxymethyl)quinoline. Ensure all reagents and solvents are anhydrous.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[7]
| Solvent | Typical Effect on Sₙ2 Rate | Rationale |
| DMF, DMSO, Acetonitrile | Fast | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |
| Ethanol, Methanol | Slow | Protic solvents can hydrogen-bond with and stabilize the alkoxide, reducing its nucleophilicity.[8] |
Q8: I am observing an unknown byproduct that appears to be related to the starting material. What could it be?
A8: A common byproduct is 6-(hydroxymethyl)quinoline, formed from the hydrolysis of this compound. This can occur during the reaction if there is residual water or during aqueous workup, especially if the mixture is basic and heated. Another possibility is the formation of a quaternary ammonium salt if your nucleophile is a tertiary amine, or if a primary/secondary amine product becomes fully alkylated.
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination [2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline (1.0 eq.) in carbon tetrachloride (or a suitable alternative like acetonitrile).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN, ~0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating on the surface of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: N-Alkylation of Piperidine with this compound
-
Setup: In a round-bottom flask, dissolve piperidine (2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the flask at room temperature with stirring.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(quinolin-6-ylmethyl)piperidine.
Protocol 3: O-Alkylation of Phenol with this compound (Williamson Ether Synthesis)
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Base: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solvent and cool the suspension to 0°C.
-
Nucleophile Formation: Slowly add a solution of phenol (1.1 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
-
Reagent Addition: Cool the mixture back to 0°C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive phenols.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Purification of Products from Unreacted 6-(Bromomethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 6-(bromomethyl)quinoline from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The primary methods for removing unreacted this compound are column chromatography, recrystallization, chemical quenching followed by extraction, and the use of scavenger resins. The choice of method depends on the properties of the desired product, the scale of the reaction, and the nature of the impurities.
Q2: How can I quickly assess the purity of my product during the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of your purification. By spotting the crude reaction mixture, the purified fractions, and a standard of this compound on a TLC plate, you can visualize the separation of the starting material from your product.[1]
Q3: Are there any safety precautions I should take when working with this compound?
A3: Yes, this compound is a lachrymator and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: My product and this compound have very similar Rf values on TLC, making separation by column chromatography difficult.
-
Possible Cause: The polarity of your product and the unreacted starting material are too similar for effective separation with the chosen solvent system.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve separation.[3]
-
Alternative Purification Method: Consider recrystallization if your product is a solid. Differences in solubility between your product and this compound in a particular solvent can be exploited for separation.
-
Chemical Quenching: If your product is stable to amines, quenching the reaction mixture with a nucleophilic amine like triethylamine can convert the unreacted this compound into a more polar and water-soluble quaternary ammonium salt, which can then be easily removed by an aqueous extraction.[4]
-
Issue 2: During recrystallization, my product "oils out" instead of forming crystals.
-
Possible Cause: The solubility of your compound in the chosen solvent is too high, or the solution is cooling too quickly. Impurities can also inhibit crystallization.[5]
-
Solution:
-
Solvent System Adjustment: Try using a solvent mixture. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the mixture until it is clear and allow it to cool slowly.[6]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often leads to the formation of an oil rather than crystals.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[5]
-
Issue 3: After column chromatography, my product is still contaminated with a small amount of this compound.
-
Possible Cause: Co-elution of the product and the starting material.
-
Solution:
-
Second Column: A second round of column chromatography with a different solvent system may be necessary.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities.
-
Scavenger Resin: For a final polishing step, you can use a scavenger resin. These are solid-supported reagents that react with and bind to specific functional groups. An amine-based scavenger resin can be used to remove the remaining alkyl bromide.[4][7]
-
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of the different methods for removing unreacted this compound. The actual efficiency will depend on the specific properties of the product.
| Purification Method | Purity Achieved (Illustrative) | Yield (Illustrative) | Time Required | Key Advantages | Key Disadvantages |
| Column Chromatography | 95-99% | 70-90% | 4-8 hours | Widely applicable, good for large-scale purification. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% (for solids) | 60-85% | 2-6 hours | Can yield very pure material, relatively simple setup. | Only applicable to solid products, yield can be lower. |
| Chemical Quench & Extraction | 90-98% | 80-95% | 1-2 hours | Fast and efficient for removing the bulk of the starting material. | The product must be stable to the quenching agent and immiscible with water. |
| Scavenger Resin | >98% | 90-98% | 1-3 hours | High selectivity, simple filtration workup. | Can be expensive, may require optimization of reaction time. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for separating a product from unreacted this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[8] The ideal solvent system should give a good separation between your product and this compound, with the Rf of your product being around 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent. Since this compound is generally less polar than its substitution products (e.g., alcohols or amines), it should elute first.
-
Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate) to elute your product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram of Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid product from unreacted this compound.
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. Common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[6][9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Diagram of Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Protocol 3: Purification by Chemical Quench and Extraction
This protocol is suitable for reactions where the product is stable to amines and is not water-soluble.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add an excess of triethylamine (2-3 equivalents relative to the initial amount of this compound). Stir the mixture at room temperature for 1-2 hours.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., ethyl acetate) and water.
-
Shake the funnel and allow the layers to separate. The quaternary ammonium salt of this compound will be in the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by water and then brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Diagram of Chemical Quench and Extraction
Caption: Workflow for purification by chemical quench and extraction.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromoquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on bromoquinolines? A1: The most prevalent cross-coupling reactions for bromoquinolines are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Buchwald-Hartwig amination (for C-N bond formation with amines), the Heck reaction (for C-C bond formation with alkenes), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[1][2]
Q2: How does the position of the bromine atom on the quinoline ring affect reactivity? A2: The electronic environment of the C-Br bond, influenced by the position of the quinoline nitrogen and other substituents, dictates reactivity. The electron-withdrawing nature of the quinoline ring system generally activates the C-Br bond for the crucial oxidative addition step in the catalytic cycle.[3] However, steric hindrance around the bromine atom can impede the reaction.
Q3: Can the quinoline nitrogen interfere with the palladium catalyst? A3: Yes, the basic nitrogen atom of the quinoline ring can coordinate to the palladium center.[2] This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields or stalled reactions.[2][4] The selection of bulky, electron-rich ligands is a key strategy to mitigate this effect and promote the desired catalytic cycle.[1][2]
Q4: I am observing a significant amount of debrominated quinoline as a side product. What causes this? A4: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction.[2] It can be caused by various factors, including the presence of water or other protic impurities, or a competing reaction pathway involving the catalyst.[2][5] Optimizing the base and ensuring strictly anhydrous conditions can help minimize this unwanted side reaction.[2]
Q5: Which is a better substrate, a bromoquinoline or a chloroquinoline? A5: Generally, bromoquinolines are more reactive than chloroquinolines in palladium-catalyzed cross-coupling reactions.[6] This is due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step.[6] While bromoquinolines often provide higher yields under milder conditions, recent advances in catalyst systems, especially using sophisticated phosphine ligands, have made the more cost-effective chloroquinolines viable substrates.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step & Rationale |
| Inactive Catalyst | Use a pre-formed palladium catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Pd(II) precursors require effective reduction to enter the catalytic cycle.[2] For challenging substrates, bulky monophosphine ligands are generally effective.[1] |
| Poor Boronic Acid/Ester Quality | Use fresh, high-purity boronic acid. Boronic acids, especially heteroaryl ones, can be unstable and prone to degradation (protodeboronation).[7] Consider using more stable boronic esters, like pinacol esters, or potassium trifluoroborate salts to improve stability.[5][7] |
| Suboptimal Base or Solvent | The base is critical for the transmetalation step. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7][8] The solvent affects catalyst activity and solubility; common systems include dioxane/water or toluene/water.[7] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[7][9] |
| Inadequate Temperature | Many Suzuki couplings require heating (typically 80-110 °C) to proceed at a reasonable rate.[2][7] However, excessively high temperatures can cause catalyst decomposition. If a reaction fails at a high temperature, try running it at a lower temperature for a longer duration.[7] |
Issue: Significant formation of side products (e.g., homocoupled boronic acid).
| Potential Cause | Troubleshooting Step & Rationale |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[5][9] Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen) and that all solvents have been rigorously degassed using methods like sparging or freeze-pump-thaw cycles.[5][7] |
| Protodeboronation | The boronic acid degrades to the corresponding arene. This can be minimized by using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5] Using milder bases or non-aqueous conditions (where appropriate) can also help.[5] |
Heck Coupling
Issue: The reaction is stalled or fails to proceed.
| Potential Cause | Troubleshooting Step & Rationale |
| Catalyst Deactivation | The quinoline nitrogen can inhibit the palladium catalyst.[4] Consider increasing the catalyst loading or using ligands specifically designed to minimize this interaction. |
| Incorrect Base or Stoichiometry | The choice and amount of base (e.g., triethylamine, potassium carbonate) are crucial for neutralizing the hydrogen halide formed during the reaction.[4][10] Ensure the correct stoichiometry is used. |
| Unsuitable Alkene Partner | Electron-deficient alkenes are generally more reactive in the Heck reaction.[4] The purity of the alkene is also critical to avoid introducing impurities that could poison the catalyst. |
| Inappropriate Solvent | High-purity, anhydrous polar aprotic solvents like DMF or acetonitrile are typically used.[4] Ensure the solvent is dry and of high quality. |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation.
| Potential Cause | Troubleshooting Step & Rationale |
| Suboptimal Ligand Choice | The use of bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) is often essential for high reaction efficiency, as they promote both oxidative addition and reductive elimination.[1][11] |
| Catalyst Inhibition by Amine | The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst.[2] Using a higher catalyst loading or a pre-catalyst system may overcome this issue. |
| Incorrect Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly required.[1] The choice of base can be critical and may need optimization. |
| Solvent Choice | Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and base.[11] |
Data Presentation: Catalyst System Comparison
The following tables summarize typical reaction conditions for various cross-coupling reactions with bromoquinolines, providing a comparative basis for catalyst selection.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromoquinolines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75% | Good general catalyst, often a starting point for optimization.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | High | Effective for a range of aryl and heteroaryl couplings.[1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[1] |
Table 2: Catalyst Systems for Heck Coupling of 3-Bromoquinoline
| Catalyst (mol%) | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdEnCat® 40 (0.8) | Ethyl crotonate | NaOAc | Ethanol | 140 (mw) | 71 | Microwave conditions can accelerate the reaction.[10] |
| Pd(OAc)₂ (2) | n-Butyl acrylate | K₂CO₃ | DMF | 120 | 95 | A common system for coupling with acrylates.[10] |
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Bromoquinolines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield | Observations |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | High | Bidentate phosphine ligands are effective.[1] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add the bromoquinoline (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[5][8] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.[3][12] A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is then added via syringe.[12] The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[5] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu, 1.4-2.0 equiv.).[1][11] The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the bromoquinoline (1.0 equiv.) and the amine (1.2 equiv.).[1][11] The Schlenk tube is sealed, and the mixture is heated in an oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or GC).[1] After cooling to room temperature, the reaction is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts before concentration and purification.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Quinoline Synthesis Technical Support Center: Minimizing Tar Formation
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize tar formation during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in classical and modern quinoline synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during quinoline synthesis.
Problem 1: Excessive Tar Formation in Skraup Synthesis
Symptoms:
-
The reaction mixture becomes a thick, dark, intractable tar.
-
Product isolation is difficult, leading to low yields.
-
The reaction is violently exothermic and difficult to control.
Root Cause: The Skraup synthesis is notoriously exothermic and conducted under harsh acidic and oxidizing conditions, which promotes the polymerization of reactants and intermediates, leading to significant tar formation.
Troubleshooting Steps:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent exothermic reaction and reduce charring.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother oxidation process.[2]
-
Control Temperature and Reagent Addition:
-
Optimize the Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic pentoxide may be employed.[3]
-
Purification: The crude product is often a black, tarry substance.[1] Steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[2]
Problem 2: Low Yield and Significant Polymer Formation in Doebner-von Miller Synthesis
Symptoms:
-
The reaction mixture turns into a thick, dark polymer, making product isolation challenging.
-
The yield of the desired quinoline is significantly reduced.
Root Cause: The Doebner-von Miller reaction is typically performed under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][5] This is a very common side reaction that leads to the formation of high-molecular-weight polymers and tars.[4]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[4][6]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[4][7]
-
Control Reaction Temperature: While heating is often required, excessive temperatures promote polymerization.[4] Maintain the lowest effective temperature to favor the desired reaction.
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus disfavoring polymerization.[4]
Problem 3: Side Reactions and Potential for Tar in Combes Quinoline Synthesis
Symptoms:
-
Formation of a mixture of regioisomers when using unsymmetrical β-diketones.[1]
-
Potential for side reactions under strongly acidic conditions, although less prone to heavy tarring than the Skraup synthesis.[8]
Troubleshooting Steps:
-
Control Regioselectivity:
-
Choice of Acid Catalyst: The choice between sulfuric acid and polyphosphoric acid (PPA) can alter the ratio of regioisomers formed.[1]
-
Reaction Conditions: The Combes synthesis generally provides good yields for 2,4-disubstituted quinolines under acidic conditions.[8] Careful control of temperature and reaction time can help minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinoline synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity.[9][10] This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates.[9]
Q2: How can ionic liquids improve quinoline synthesis and reduce side products?
A2: Ionic liquids can serve as both solvents and catalysts, often leading to cleaner reactions and easier product isolation.[11] They can be recycled and reused, offering a greener alternative to traditional volatile organic solvents.[12] In some cases, using a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may eliminate the need for an external oxidant.[11]
Q3: Are there any "greener" alternatives to the classical Skraup synthesis?
A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[11]
-
Use of ionic liquids: These can act as both solvent and catalyst, leading to cleaner reactions.[11]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[11]
Q4: What is the most effective method for purifying quinoline from a tarry reaction mixture?
A4: Steam distillation is the most common and effective method for separating volatile quinoline from non-volatile tar, especially in the context of the Skraup synthesis.[2] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline. Subsequent extraction of the distillate with an organic solvent allows for the isolation of the purified product.
Q5: Can the choice of catalyst influence the yield and purity in the Doebner-von Miller reaction?
A5: Yes, the choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[5] The selection of the acid can significantly impact the reaction rate and selectivity, and milder Lewis acids may be preferable in some cases to reduce tar formation.[4]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Quinoline Synthesis
| Synthesis Method | Heating Method | Reaction Time | Yield (%) | Reference |
| Friedländer Synthesis | Conventional | - | 34 | [13] |
| Friedländer Synthesis | Microwave | 30-40 min | 72 | [13] |
| Quinoline-fused 1,4-benzodiazepines | Conventional | - | 62-65 | [13] |
| Quinoline-fused 1,4-benzodiazepines | Microwave | - | 92-97 | [13] |
| Skraup Synthesis | Microwave | 8-20 min | - | [9] |
Table 2: Effect of Catalyst on Yield in Doebner-von Miller Reaction of Aniline and γ-phenyl-β,γ-unsaturated α-ketoester
| Catalyst | Yield of 2-carboxy-4-phenylquinoline (%) | Reference |
| HCl | - | [5] |
| H₂SO₄ | - | [5] |
| p-toluenesulfonic acid | - | [5] |
| SnCl₄ | - | [5] |
| Sc(OTf)₃ | - | [5] |
| ZnCl₂ | - | [5] |
| Note: Specific yield percentages were not provided in the source for this particular comparison, but it was stated that the choice of acid can significantly impact the reaction rate and selectivity. |
Table 3: Yields in α-Chymotrypsin-Catalyzed Friedländer Condensation in an Ionic Liquid Medium
| Substrates | Temperature (°C) | Yield (%) | Reference |
| 2-aminoacetophenone, ethyl acetoacetate | 40 | < 50 | [14] |
| 2-aminoacetophenone, ethyl acetoacetate | 45 | ~60 | [14] |
| 2-aminoacetophenone, ethyl acetoacetate | 55 | 82 | [14] |
| 2-aminoacetophenone, ethyl acetoacetate | 60 | ~81 | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Skraup Synthesis of Quinoline Derivatives
-
Materials: 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[9]
-
Procedure:
-
In a suitable reaction vessel, mix all the reactants.[9]
-
Subject the mixture to microwave irradiation.[9]
-
After irradiation, allow the mixture to cool to room temperature.[9]
-
Pour the reaction mixture into an ice-water mixture (15 mL).[9]
-
Basify the solution to a pH of 9-10.[9]
-
The product can then be isolated by extraction with an appropriate organic solvent.
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
-
Materials: Aniline (1.0 eq), 6 M hydrochloric acid, crotonaldehyde (1.2 eq), toluene.[4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.[4]
-
Heat the mixture to reflux.[4]
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.[4]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of time to control the reaction rate and minimize polymerization.[4]
-
After the addition is complete, continue to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to liberate the product.
-
Isolate the 2-methylquinoline by extraction with an organic solvent.
-
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).[3]
-
Procedure:
-
Mix aniline and acetylacetone in a reaction flask.[3]
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.[3]
-
Heat the reaction mixture, typically at a temperature range of 100-140°C.[3]
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).[3]
-
Once the reaction is complete, cool the mixture and carefully pour it onto ice.[3]
-
Neutralize the solution with a base and extract the product with an organic solvent.
-
Visualizations
Caption: Troubleshooting workflow for minimizing tar formation in quinoline synthesis.
Caption: A generalized experimental workflow for quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. actascientific.com [actascientific.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-(Bromomethyl)quinoline and 8-(Bromomethyl)quinoline in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Utilizing Isomeric Quinoline Intermediates
In the realm of medicinal chemistry and materials science, quinoline derivatives serve as indispensable building blocks for the synthesis of a vast array of functional molecules. Among the versatile intermediates, 6-(bromomethyl)quinoline and its isomer, 8-(bromomethyl)quinoline, are frequently employed for the introduction of the quinolinyl moiety. While structurally similar, the position of the bromomethyl group on the quinoline ring profoundly influences its reactivity, particularly in nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by theoretical principles and available experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Executive Summary
The reactivity of the bromomethyl group in this compound and 8-(bromomethyl)quinoline is primarily dictated by a combination of electronic and steric factors inherent to the quinoline scaffold. While direct quantitative kinetic comparisons are not extensively documented in publicly available literature, a qualitative and semi-quantitative analysis can be derived from fundamental principles of organic chemistry.
Generally, This compound is anticipated to be more reactive towards nucleophilic substitution, particularly via an S(_N)2 mechanism , owing to the lower steric hindrance at the 6-position. Conversely, the 8-(bromomethyl)quinoline isomer is expected to be less reactive in S(_N)2 reactions due to significant steric impediment from the adjacent nitrogen atom in the "peri" position. In reactions proceeding through an S(_N)1 mechanism, the relative stability of the resulting carbocation at the C6 and C8 positions, influenced by the electronic effects of the quinoline nitrogen, becomes the determining factor.
Theoretical Framework for Reactivity Comparison
The substitution of the bromine atom in 6- and 8-(bromomethyl)quinoline by a nucleophile can proceed through two primary mechanisms: the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1).
S(_N)2 Mechanism: The Role of Steric Hindrance
The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance around the reaction center.
-
This compound: The bromomethyl group at the 6-position is relatively unencumbered, allowing for facile backside attack by a nucleophile. This is analogous to the reactivity of a standard benzyl bromide.
-
8-(Bromomethyl)quinoline: The bromomethyl group at the 8-position experiences significant steric hindrance from the lone pair of electrons and the van der Waals radius of the peri-positioned nitrogen atom. This steric clash, often referred to as the "peri-effect," impedes the approach of the nucleophile to the electrophilic carbon, thereby increasing the activation energy and slowing down the rate of an S(_N)2 reaction.
S(_N)1 Mechanism: Carbocation Stability
The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is paramount to the reaction rate.
-
Carbocation at the 6-position: The formation of a carbocation at the methylene carbon attached to the 6-position of the quinoline ring is stabilized by resonance with the aromatic system, similar to a benzyl carbocation.
-
Carbocation at the 8-position: A carbocation at the 8-position is also resonance-stabilized. However, the proximity of the nitrogen atom can have a dual electronic effect. The nitrogen's lone pair can potentially stabilize the positive charge through resonance, but its inductive electron-withdrawing effect can be destabilizing. The net effect on carbocation stability is not immediately obvious without specific experimental or computational data.
Given that both isomers are primary halides, they are generally expected to favor the S(_N)2 pathway under conditions with strong nucleophiles. However, under solvolytic conditions with weak nucleophiles, the S(_N)1 pathway may become competitive.
Quantitative Data and Experimental Observations
| Parameter | This compound | 8-(Bromomethyl)quinoline |
| Plausible Primary Reaction Pathway | S(_N)2 (favored) | S(_N)2 (disfavored due to steric hindrance) |
| Relative S(_N)2 Reactivity | Higher | Lower |
| Plausible Secondary Reaction Pathway | S(_N)1 (possible with weak nucleophiles) | S(_N)1 (possible, stability of carbocation is a key factor) |
| Key Influencing Factor | Less steric hindrance | Significant steric hindrance (peri-effect) |
Experimental Protocols
Detailed methodologies for the synthesis of the parent bromomethylquinolines are provided below. These compounds can then be utilized in subsequent nucleophilic substitution reactions.
Synthesis of 8-(Bromomethyl)quinoline
This protocol describes the free-radical bromination of 8-methylquinoline.[1]
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl(_4))
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 8-methylquinoline (45 g, 0.314 mol), N-bromosuccinimide (55 g, 0.309 mol), and benzoyl peroxide (1.5 g) in carbon tetrachloride (250 mL) is refluxed for 7 hours.[1]
-
The reaction mixture is then filtered and the solvent is evaporated under reduced pressure.[1]
-
The crude product is crystallized from methanol (70 mL) to yield the product.[1]
-
The mother liquor can be concentrated and chromatographed on silica gel using a chloroform eluent, followed by crystallization from ethyl acetate:hexane to obtain an additional yield of the product.[1]
Synthesis of this compound
The synthesis of this compound can be achieved from 6-methylquinoline following a similar free-radical bromination protocol as described for the 8-isomer, or from 6-(hydroxymethyl)quinoline.
Protocol via Bromination of 6-Methylquinoline (General Procedure):
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl(_4)) or another suitable solvent
Procedure:
-
To a solution of 6-methylquinoline in CCl(_4), add NBS and a catalytic amount of AIBN or BPO.
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship Diagram
The following diagram illustrates the factors influencing the choice of reaction pathway and the resulting reactivity of the two isomers.
References
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Alternatives to 6-(Bromomethyl)quinoline
For researchers, scientists, and drug development professionals engaged in the study of protein structure, function, and cellular signaling, the covalent labeling of biomolecules with fluorescent probes is an indispensable technique. 6-(Bromomethyl)quinoline (BMQ) is a fluorescent reagent that can be used to label nucleophilic residues on proteins and other molecules. However, a range of alternative probes exist, each with distinct photophysical properties and labeling characteristics. This guide provides an objective comparison of BMQ and its alternatives, supported by experimental data and detailed protocols to facilitate informed probe selection for specific research applications.
Data Presentation: Comparison of Fluorescent Probe Properties
The selection of a fluorescent probe is critically dependent on its photophysical parameters. The following table summarizes key data for this compound (with estimated values based on similar quinoline derivatives) and several common thiol-reactive alternatives.
| Probe | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound (BMQ) | Bromomethyl | ~315[1] | ~420[1] | Not Reported | Not Reported (likely low in aqueous solution) | Quinoline-based fluorophore. |
| Monobromobimane (mBBr) | Bromomethyl | ~380-390 | ~478-492 | ~5,000 | Low (non-fluorescent), increases upon reaction | Cell-permeable, rapid reaction with thiols.[2] |
| Acrylodan | Acryloyl | ~390 | ~420-600 (solvent-dependent) | ~15,000 | Low (unbound), increases significantly upon reaction | Environmentally sensitive emission spectrum.[3] |
| Fluorescein-5-Maleimide | Maleimide | ~494 | ~519 | ~83,000 | ~0.6-0.9 (conjugated) | Bright green fluorescence, widely used. |
| BODIPY FL Maleimide | Maleimide | ~503 | ~512 | ~80,000 | ~0.9 (conjugated) | High quantum yield, narrow emission peak, photostable. |
Note: Photophysical properties of fluorescent probes can be influenced by the solvent, pH, and the local environment of the conjugated molecule.
Experimental Protocols
Detailed methodologies for the use of these fluorescent probes are crucial for successful and reproducible labeling experiments.
Protocol 1: General Procedure for Labeling Protein Thiols with this compound (BMQ)
This protocol is a general guideline adapted for a bromomethyl-aryl compound and should be optimized for the specific protein and experimental conditions.
Materials:
-
Protein of interest with accessible thiol groups
-
This compound (BMQ)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)
-
Quenching Reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains other thiol-containing reagents (like DTT), they must be removed by dialysis or buffer exchange prior to labeling.
-
BMQ Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of BMQ in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BMQ stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted BMQ.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and the approximate absorbance maximum of the quinoline adduct (around 315 nm).
Protocol 2: Labeling of Protein Thiols with Monobromobimane (mBBr)
Materials:
-
Protein sample (1-10 mg/mL in degassed buffer, pH 7.0-7.5)[2]
-
Monobromobimane (mBBr)
-
Anhydrous DMSO or DMF
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for precipitation
-
Fluorometer
Procedure:
-
mBBr Stock Solution: Prepare a 10 mM stock solution of mBBr in anhydrous DMSO or DMF.[2]
-
Labeling: Add the mBBr stock solution to the protein solution to a final molar ratio of 10:1 to 20:1 (mBBr:protein).[2] Incubate for 1 hour at room temperature in the dark.[4]
-
Protein Precipitation: Precipitate the labeled protein by adding an equal volume of ice-cold 10% TCA or 5% PCA.[2] Incubate on ice for 30 minutes, then centrifuge to pellet the protein.[2]
-
Washing: Wash the protein pellet twice with the precipitation solution to remove unreacted mBBr.[2]
-
Quantification: Resuspend the washed protein pellet in a suitable buffer and measure the fluorescence with an excitation of ~390 nm and emission at ~480 nm.[2]
Protocol 3: Labeling of Protein Thiols with Acrylodan
Materials:
-
Purified protein with accessible cysteine(s) in a thiol-free buffer (e.g., 10 mM Tris, pH 7.5, 50 mM NaCl)[3]
-
Acrylodan
-
Anhydrous DMSO
-
Desalting column or dialysis tubing
Procedure:
-
Acrylodan Stock Solution: Prepare a 10-20 mM stock solution of Acrylodan in anhydrous DMSO.[5]
-
Labeling: Add a 10- to 20-fold molar excess of the Acrylodan stock solution to the protein solution.[5]
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C in the dark with gentle stirring.[6]
-
Purification: Remove unreacted Acrylodan by passing the reaction mixture through a desalting column or by dialysis.[3]
-
Analysis: Measure the fluorescence emission spectrum (e.g., 420 nm to 600 nm) with excitation at ~390 nm to observe changes in emission wavelength and intensity.[3]
Protocol 4: Labeling of Protein Thiols with Fluorescein-5-Maleimide
Materials:
-
Protein solution (2-10 mg/mL in a buffer at pH 6.5-7.5, e.g., PBS)
-
Fluorescein-5-Maleimide
-
Anhydrous DMF or DMSO
-
Dye removal column or dialysis tubing
Procedure:
-
Dye Stock Solution: Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMF or DMSO.[7]
-
Labeling: Add a 10- to 25-fold molar excess of the dye stock solution to the protein solution.[7]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]
-
Purification: Remove non-reacted dye using a dye removal column or by dialysis.[7]
-
Degree of Labeling: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~494 nm (for fluorescein).
Protocol 5: Labeling of Protein Thiols with BODIPY FL Maleimide
Materials:
-
Protein solution (1-10 mg/mL in a degassed buffer at pH 7.0-7.5)
-
BODIPY FL Maleimide
-
Anhydrous DMSO or DMF
-
Gel filtration column or dialysis tubing
Procedure:
-
Dye Stock Solution: Prepare a 1-10 mg/mL stock solution of BODIPY FL maleimide in anhydrous DMSO or DMF.
-
Labeling: Add a 10- to 20-fold molar excess of the dye solution to the protein solution.
-
Incubation: Incubate the reaction overnight at 4°C or for 2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein by gel filtration or dialysis.
Mandatory Visualization
Diagrams illustrating key processes provide a clear visual reference for complex workflows and biological pathways.
Caption: General workflow for fluorescently labeling a protein with a thiol-reactive probe.
Caption: Simplified GPCR signaling pathway where a protein like the receptor could be fluorescently labeled.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development - Nazmul Hosen [nazmulhosen.xyz]
- 4. sciforum.net [sciforum.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation: 6-(Bromomethyl)quinoline Derivatization and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes lacking a strong chromophore or fluorophore presents a significant challenge in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization, a technique that chemically modifies the analyte to enhance its detectability, is a widely adopted solution. This guide provides an objective comparison of HPLC methods validated for the analysis of carboxylic acids and amino acids, with a focus on the derivatizing agent 6-(bromomethyl)quinoline and its alternatives.
While comprehensive, publicly available validation data for HPLC methods specifically using this compound is limited, its structural similarity to other well-documented bromomethyl-containing fluorescent tags, such as 4-bromomethyl-7-methoxycoumarin, allows for a robust comparative analysis. This guide will leverage data from these analogous reagents to present a clear overview of expected performance characteristics. We will compare fluorescent derivatization for carboxylic acids and a common method for amino acid analysis to provide a broad perspective on the application of this technique.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent is critical and influences the sensitivity, selectivity, and stability of the analytical method. The ideal reagent reacts rapidly and completely under mild conditions to form a stable derivative with a high molar absorptivity or fluorescence quantum yield.
For Carboxylic Acid Analysis
Carboxylic acids, particularly fatty acids, often require derivatization for sensitive detection. Below is a comparison of two common types of derivatization agents: a fluorescent tag (represented by 4-bromomethyl-7-methoxycoumarin, an analog of this compound) and a UV-active tag (2,4'-dibromoacetophenone).
| Validation Parameter | 4-Bromomethyl-7-methoxycoumarin (Fluorescent Tag) | 2,4'-Dibromoacetophenone (UV Tag) |
| Limit of Detection (LOD) | Typically in the low picomole to femtomole range. For some coumarin derivatives, LODs as low as 12.5 pg on-column have been reported.[1] | Generally in the low to mid-picomole range. |
| Limit of Quantification (LOQ) | In the picomole range. | In the picomole to nanomole range. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Precision (%RSD) | Intraday and interday precision are generally < 15%. | Intraday and interday precision are generally < 15%. |
| Accuracy (% Recovery) | Typically within 85-115%. | Typically within 80-120%. |
| Derivative Stability | Generally stable for at least 24 hours at room temperature. | Stable. |
| Detection Method | Fluorescence Detection (FLD) | UV-Vis Detection |
For Amino Acid Analysis
For the analysis of amino acids, o-phthalaldehyde (OPA) is a widely used derivatizing agent that reacts with primary amines to form highly fluorescent isoindole derivatives.
| Validation Parameter | o-Phthalaldehyde (OPA) |
| Limit of Detection (LOD) | In the low picomole to high femtomole range (e.g., 25-40 pmol/mL).[2][3] |
| Limit of Quantification (LOQ) | In the low picomole range (e.g., 100 pmol).[2] |
| Linearity (R²) | Typically ≥ 0.99 over a wide concentration range.[3][4] |
| Precision (%RSD) | Intraday and interday precision are generally < 10%. |
| Accuracy (% Recovery) | Typically within 90-110%.[3] |
| Derivative Stability | Less stable, often requiring automated derivatization immediately before injection. |
| Detection Method | Fluorescence Detection (FLD) or UV-Vis Detection |
Visualizing the Workflow and Reactions
To better understand the derivatization and analysis process, the following diagrams illustrate the experimental workflow and the chemical reaction involved.
Caption: General workflow for HPLC analysis with pre-column derivatization.
Caption: Reaction of this compound with a carboxylic acid.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an HPLC method. Below are representative protocols for the derivatization of carboxylic acids and amino acids.
Protocol 1: Derivatization of Carboxylic Acids with a Bromomethyl-containing Fluorescent Reagent
This protocol is based on the use of reagents like 4-bromomethyl-7-methoxycoumarin and is adaptable for this compound with appropriate optimization.
Materials:
-
Carboxylic acid standards or sample extract
-
This compound or analogous reagent (e.g., 4-bromomethyl-7-methoxycoumarin) solution in acetone (1 mg/mL)
-
Anhydrous potassium carbonate
-
18-crown-6 solution in acetone (1 mg/mL)
-
HPLC-grade acetone and acetonitrile
-
Deionized water
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample or standard in acetone to a known concentration (e.g., 0.1 mg/mL).
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample/standard solution with an excess of the derivatizing reagent solution.
-
Add a catalytic amount of the 18-crown-6 solution and a small amount of anhydrous potassium carbonate.
-
Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.
-
-
Sample Finalization: Cool the reaction mixture to room temperature. The solution can then be diluted with the mobile phase before injection into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific quinoline or coumarin derivative.
Protocol 2: Derivatization of Amino Acids with o-Phthalaldehyde (OPA)
This protocol outlines a common pre-column derivatization method for primary amino acids.
Materials:
-
Amino acid standards or sample hydrolysate
-
OPA reagent (a solution of o-phthalaldehyde, a thiol like 2-mercaptoethanol, and a buffer such as borate buffer at pH 9.5-10.5)
-
HPLC-grade mobile phases (e.g., sodium acetate buffer and methanol/acetonitrile)
Procedure:
-
Sample Preparation: Ensure the amino acid sample is in a suitable buffer.
-
Derivatization Reaction:
-
This reaction is very rapid and is often automated in the HPLC autosampler just prior to injection.
-
Mix the sample with the OPA reagent in a specific ratio (e.g., 1:1 v/v).
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Injection: Inject the derivatized sample directly onto the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is common.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 340 nm and emission at approximately 455 nm.[5]
Conclusion
The validation of HPLC methods using derivatization is essential for ensuring the accuracy and reliability of quantitative analysis for a wide range of compounds. While specific validation data for this compound is not extensively documented in readily accessible literature, its performance can be inferred from structurally similar fluorescent reagents. The choice of derivatizing agent should be guided by the nature of the analyte, the required sensitivity, and the available instrumentation. For carboxylic acids, bromomethyl-containing fluorescent tags offer excellent sensitivity with fluorescence detection. For primary amines and amino acids, OPA provides a rapid and sensitive, albeit less stable, option. The protocols and comparative data presented in this guide serve as a foundation for researchers to develop and validate robust HPLC methods tailored to their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
A Comparative Analysis of Quinoline-Based Fluorescent Labels for Biological Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical step in designing sensitive and reliable bioimaging experiments. This guide provides a comparative analysis of quinoline-based fluorescent labels against common alternative fluorophores, offering insights into their performance characteristics with supporting experimental data and protocols.
Quinoline-based scaffolds have emerged as a versatile class of fluorophores with applications ranging from cellular staining to the detection of specific biomolecules.[1] Their photophysical properties, such as sensitivity to the local environment, make them valuable tools for developing fluorescent probes.[2] However, a thorough comparison with established fluorescent dyes is essential for informed selection. This guide compares a representative quinoline-based dye with widely used alternatives like fluorescein isothiocyanate (FITC), tetramethylrhodamine isothiocyanate (TRITC), and the Alexa Fluor™ series.
Performance Comparison of Fluorescent Labels
The choice of a fluorescent label is dictated by several key performance indicators, including quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light absorption efficiency), and photostability. A summary of these quantitative data for a representative quinoline-based dye and common alternatives is presented below.
| Fluorescent Label | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Quinoline Derivative (representative) | Quinoline | ~350-450 | ~450-550 | ~10,000-30,000 | ~0.1-0.6 | Moderate |
| Fluorescein (FITC) | Xanthene | ~494 | ~518 | ~75,000 | ~0.92 | Low |
| Tetramethylrhodamine (TRITC) | Rhodamine | ~550 | ~573 | ~85,000 | ~0.2-0.4 | Moderate |
| Alexa Fluor™ 488 | Sulfonated Xanthene | ~495 | ~519 | ~71,000 | ~0.92 | High |
| Alexa Fluor™ 555 | Sulfonated Rhodamine | ~555 | ~565 | ~150,000 | ~0.1 | High |
Note: The values for the representative quinoline derivative are approximate and can vary significantly based on the specific chemical structure and solvent environment. Data for other dyes are from various sources and may vary depending on experimental conditions.
Key Experimental Protocol: Immunofluorescence Staining of Adherent Cells
Immunofluorescence (IF) is a widely used technique for visualizing the localization of specific proteins within cells. The following is a detailed protocol for the indirect immunofluorescence staining of adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile coverslips in a culture plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target protein)
-
Fluorescently Labeled Secondary Antibody (e.g., goat anti-mouse IgG conjugated to a quinoline-based dye, FITC, or Alexa Fluor™ 488)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Preparation:
-
Culture adherent cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency.
-
Gently aspirate the culture medium and wash the cells twice with PBS.[3]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add blocking buffer to each well and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[3]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[3]
-
-
Final Washes:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.[3]
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol.
Caption: Workflow for immunofluorescence staining of adherent cells.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Signaling
Quinoline-based fluorescent probes can be designed to target specific components of cellular signaling pathways. The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, a common target in drug development.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
References
A Comparative Guide to Thiol Modification: 6-(Bromomethyl)quinoline Versus Other Reagents
For Researchers, Scientists, and Drug Development Professionals
The specific modification of thiol groups within proteins and other biomolecules is a cornerstone of modern chemical biology and drug development. This guide provides a comprehensive comparison of 6-(bromomethyl)quinoline with other commonly used thiol-reactive reagents, offering insights into their performance, supported by available experimental data.
Introduction to Thiol Modification
Cysteine residues, with their nucleophilic thiol (-SH) groups, are frequent targets for covalent modification. This allows for the attachment of a variety of moieties, including fluorescent probes, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The ideal thiol-modifying reagent should exhibit high reactivity and selectivity for thiols under physiological conditions, forming a stable covalent bond without altering the biomolecule's function. This guide focuses on comparing the properties and performance of this compound against two widely used classes of thiol-reactive reagents: haloacetamides (represented by iodoacetamide) and maleimides.
Reagent Comparison: Mechanisms and Performance
The primary mechanism of thiol modification for the reagents discussed here involves nucleophilic attack by the thiolate anion (R-S⁻) on an electrophilic carbon atom of the reagent. However, the specific reaction pathways and resulting bond stabilities differ.
This compound is an alkylating agent that reacts with thiols via a nucleophilic substitution reaction (SN2). The thiol group attacks the methylene carbon, displacing the bromide ion to form a stable thioether bond. The quinoline moiety offers intrinsic fluorescence, making it a potential tool for fluorescently labeling proteins.
Iodoacetamide is a classic haloacetamide-based alkylating agent. Similar to this compound, it reacts with thiols through an SN2 mechanism, where the thiol displaces the iodide ion, forming a stable thioether linkage[1]. Iodoacetamides are known for their high reactivity, but they can also exhibit some off-target reactivity with other nucleophilic amino acid residues, such as histidine and methionine, particularly at higher pH[2].
Maleimides , such as N-ethylmaleimide (NEM), react with thiols via a Michael addition reaction. The thiolate anion adds across the double bond of the maleimide ring to form a thioether bond[3]. This reaction is generally faster and more specific for thiols at neutral pH compared to haloacetamides[3][4][5]. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols like glutathione[3].
Quantitative Data Comparison
Direct quantitative comparisons of this compound with iodoacetamide and maleimides are scarce in the available literature. However, we can compile and compare key performance parameters based on data for each class of reagent.
| Parameter | This compound | Iodoacetamide | Maleimide (N-ethylmaleimide) |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Reaction pH | Typically pH 7.5-8.5 | Typically pH 8.0-8.5[6] | Optimal at pH 6.5-7.5[7] |
| Reaction Time | Inferred to be several hours | Can be over 10 hours at room temperature, reduced at 37°C[6] | Generally faster than iodoacetamide, often complete within minutes to a few hours[4] |
| Specificity for Thiols | Expected to react with other nucleophiles at higher pH | Can react with histidine, methionine, and lysine at basic pH[2] | Highly specific for thiols at pH 6.5-7.5[7] |
| Bond Stability | Stable thioether bond | Stable thioether bond | Thioether bond can be reversible (retro-Michael reaction)[3] |
| Fluorescent Properties of Adduct | Quinoline moiety is fluorescent (blue fluorescence) | Non-fluorescent unless a fluorescent tag is attached | Non-fluorescent unless a fluorescent tag is attached |
| Quantum Yield of Adduct | Not reported | Not applicable (non-fluorescent) | Varies with attached fluorophore |
Experimental Protocols
Detailed protocols for protein labeling are crucial for reproducible results. Below are representative protocols for each class of reagent.
Protocol 1: Thiol Modification using this compound
This protocol is adapted from methods for similar bromomethyl-containing fluorescent probes.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Remove the reducing agent by buffer exchange if using DTT.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Quenching (Optional): To stop the reaction, add a 100-fold molar excess of L-cysteine or β-mercaptoethanol and incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column.
Protocol 2: Thiol Modification using Iodoacetamide
Materials:
-
Protein of interest
-
Iodoacetamide
-
Denaturing Buffer (optional): 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Alkylation Buffer: 100 mM Tris-HCl, pH 8.0-8.5
-
Reducing Agent: DTT
-
Purification supplies
Procedure:
-
Protein Preparation: Dissolve the protein in Alkylation Buffer. For intracellular proteins or to ensure complete reaction, denaturation in Denaturing Buffer may be necessary.
-
Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM (in excess of the DTT concentration).
-
Incubation: Incubate for 30-45 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.
-
Purification: The sample can then be processed for downstream applications, often involving removal of excess reagents through dialysis or buffer exchange.
Protocol 3: Thiol Modification using Maleimide
Materials:
-
Protein of interest
-
Maleimide reagent (e.g., N-ethylmaleimide)
-
Degassed Buffer: PBS, Tris, or HEPES, pH 7.0-7.5
-
(Optional) Reducing Agent: TCEP
-
Organic Co-solvent (if needed): DMSO or DMF
-
Purification supplies
Procedure:
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in the degassed buffer.
-
Reduction (Optional): If necessary, add a 100-fold molar excess of TCEP to reduce disulfide bonds and incubate for 20 minutes at room temperature.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Mix thoroughly and incubate overnight at 4°C or for 2 hours at room temperature.
-
Purification: Purify the conjugate using gel filtration, HPLC, or dialysis to remove unreacted maleimide.
Signaling Pathways and Experimental Workflows
Thiol modifications are central to various cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes[4][8][9][10][11][12][13].
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 6-(Bromomethyl)quinoline
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. 6-(Bromomethyl)quinoline is a key building block in medicinal chemistry, valued for its ability to introduce the quinoline moiety through alkylation. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, complete with detailed experimental protocols and a comparative look at alternative reagents.
Synthesis and Potential Impurities
The most common and direct route to this compound is the radical bromination of 6-methylquinoline, typically employing N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or cyclohexane. This is known as the Wohl-Ziegler bromination.
Given this synthetic pathway, a range of potential impurities may be present in the crude product:
-
Unreacted Starting Material: Residual 6-methylquinoline.
-
Over-brominated Byproduct: 6-(Dibromomethyl)quinoline can form if the reaction is not carefully controlled.
-
Isomeric Impurities: Depending on the synthesis of the 6-methylquinoline precursor (often via Skraup or Doebner-von Miller reactions), isomeric methylquinolines could be present and subsequently brominated.
-
Reagent Residues: Unreacted N-bromosuccinimide and the succinimide byproduct.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., carbon tetrachloride, cyclohexane, ethyl acetate, hexanes).
Purity Assessment Methods: A Comparative Analysis
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound.
Table 1: Comparison of Purity Assessment Methods
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Considerations |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | 95.0 - 99.9 | Requires a suitable chromophore. Method development is crucial for resolving closely related impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection. | Identification of volatile impurities and byproducts, quantitative analysis of thermally stable compounds. | >99 (relative to other volatiles) | Not suitable for non-volatile or thermally labile compounds. Provides structural information from fragmentation patterns. |
| Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of the main compound and impurities. Quantitative NMR (qNMR) for absolute purity assessment against a certified standard. | >95 (by qNMR) | Provides detailed structural information. Lower sensitivity compared to chromatographic methods. |
Illustrative Purity Data
The following table presents hypothetical quantitative data for a synthesized batch of this compound, showcasing the type of results obtained from each analytical method.
Table 2: Hypothetical Purity Analysis of a Synthesized Batch of this compound
| Analytical Method | Parameter | Result | Interpretation |
| HPLC-UV | Peak Area % of this compound | 98.2% | High purity with respect to UV-active, non-volatile impurities. |
| Peak Area % of 6-methylquinoline | 0.8% | Minor unreacted starting material present. | |
| Peak Area % of 6-(dibromomethyl)quinoline | 0.5% | Presence of over-brominated byproduct. | |
| Peak Area % of Unknown Impurity | 0.5% | An unknown, likely non-volatile, impurity is present. | |
| GC-MS | Peak Area % of this compound | >99% (relative to other volatiles) | The sample is largely free of volatile impurities. |
| Identification of Volatiles | Trace cyclohexane and ethyl acetate | Residual solvents from synthesis and purification. | |
| ¹H qNMR | Absolute Purity | 97.9% w/w | The absolute purity is high and consistent with HPLC data, accounting for any non-UV active or non-volatile impurities. |
| Identified Impurities | 6-methylquinoline (~0.8%), succinimide (~0.3%) | Confirms the presence of the starting material and a byproduct from the brominating agent. |
Experimental Protocols
Synthesis of this compound (Wohl-Ziegler Bromination)
A mixture of 6-methylquinoline (1 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (0.05 eq.) in anhydrous carbon tetrachloride is refluxed for 4-6 hours under nitrogen. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 70% A, hold for 2 minutes. Ramp to 30% A over 15 minutes. Hold at 30% A for 5 minutes. Return to 70% A over 1 minute and re-equilibrate for 7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 300 °C. Hold: 10 minutes at 300 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
¹H and ¹³C NMR Spectroscopy Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: A standard proton spectrum is acquired. The spectral width is typically set to 12-16 ppm.
-
¹³C NMR Acquisition: A standard proton-decoupled carbon spectrum is acquired. A larger number of scans is required due to the low natural abundance of ¹³C.
-
qNMR (for absolute purity): An accurately weighed amount of the sample is dissolved with an accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) in a deuterated solvent. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Performance Comparison with Alternative Reagents
This compound is primarily used as an alkylating agent to introduce the quinoline-6-methyl group onto various nucleophiles (O, N, S, and C). Its performance can be compared with other benzylic-type bromides.
Table 3: Comparative Performance of Alkylating Agents
| Alkylating Agent | Structure | Relative Reactivity | Key Features & Applications |
| This compound | Quinoline-6-yl-CH₂Br | High | Introduces a pharmaceutically relevant quinoline scaffold. The quinoline nitrogen can influence reactivity and solubility. |
| Benzyl Bromide | Ph-CH₂Br | High | A standard, highly reactive benzylic bromide for introducing a simple phenylmethyl group.[1] |
| 4-Methoxybenzyl Bromide | 4-MeO-Ph-CH₂Br | Very High | The electron-donating methoxy group increases reactivity towards nucleophilic substitution. The resulting ether can be cleaved under specific conditions. |
| 4-Nitrobenzyl Bromide | 4-NO₂-Ph-CH₂Br | Moderate | The electron-withdrawing nitro group decreases the reactivity of the benzylic bromide in Sₙ2 reactions but can be useful for introducing a handle for further transformations. |
| 2-(Bromomethyl)pyridine | Pyridine-2-yl-CH₂Br | High | Introduces a pyridine scaffold. The nitrogen atom's proximity to the bromomethyl group can influence reactivity and chelation properties. |
The choice of alkylating agent depends on the specific synthetic goal. While benzyl bromide is a cost-effective choice for simple benzylation, this compound is indispensable when the incorporation of the quinoline moiety is required for the biological activity of the target molecule. Its reactivity is comparable to that of benzyl bromide, making it an efficient reagent for a wide range of nucleophiles.
References
A Comparative Guide to the Photostability of Fluorescent Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with robust photostability is paramount for the success of quantitative and long-term imaging experiments. Quinoline derivatives have emerged as a versatile class of fluorophores with applications ranging from bioimaging to materials science. This guide provides a comparative overview of the photostability of different fluorescent quinoline derivatives, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate probe for your research needs.
Comparative Analysis of Photostability
Trifluoromethylated quinoline-phenol Schiff bases have been reported to exhibit good photostability under white-LED irradiation.[1] Similarly, certain styryl quinolinium dyes are described as being highly photochemically stable.[2] In general, the photostability of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. Electron-donating and withdrawing groups can significantly alter the electronic structure of the molecule, thereby affecting its excited-state lifetime and susceptibility to photochemical reactions.
For context, the photostability of quinoline derivatives can be qualitatively compared to well-characterized commercial dyes. For instance, 2-(2-Aminoethoxy)quinoline is expected to have moderate to good photostability, likely superior to the highly photolabile fluorescein.[3]
Below is a summary of available photophysical data for a selection of fluorescent quinoline derivatives. While direct photostability metrics are limited, fluorescence quantum yield (Φf) can provide an indirect measure of a fluorophore's efficiency, with higher quantum yields often being desirable for imaging applications.
| Derivative Class | Compound Name/Substitution | Fluorescence Quantum Yield (Φf) | Solvent | Photostability (Qualitative) | Reference |
| Quinoline-Phenol Schiff Bases | (E)-2-(((2-(4-methylphenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 0.80 | Chloroform | Good | [1] |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 0.75 | DMSO | Good | [1] | |
| (E)-N-((2-(4-nitrophenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 0.20 | DMSO | Good | [1] | |
| Aminoquinoline Derivatives | 2-(2-Aminoethoxy)quinoline | Not explicitly reported | - | Moderate to Good (Expected) | [3] |
| Substituted Amino-Quinolines | High in non-polar solvents | n-hexane, chloroform | Not explicitly reported | [4] | |
| Hydroxyquinoline Derivatives | 8-Hydroxyquinoline (8-HQ) | Very low in water | Water | Low | [5] |
| Metal-complexes of 8-HQ | Significantly enhanced | Various | Generally improved | [5] | |
| Styryl Quinolinium Dyes | 1-methyl-4-(substituted) styryl-quinolinium derivatives | 0.0011 - 0.0177 | Various | High | [2] |
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for reliable and reproducible fluorescence imaging. The following are detailed protocols for two common methods used to quantify photostability: the measurement of photobleaching quantum yield and photobleaching half-life.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a fluorophore will be photodegraded upon absorbing a photon. A lower Φb indicates higher photostability.[3]
Materials:
-
Fluorimeter or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser, stabilized lamp)
-
Spectrophotometer
-
Cuvettes or microscope slides
-
Solutions of the quinoline derivatives and a reference standard with a known quantum yield (e.g., Rhodamine 6G)
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and the reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Absorbance and Fluorescence Measurement: Measure the initial absorbance (A0) and fluorescence intensity (F0) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) and absorbance (A(t)) at regular time intervals until a significant decrease is observed.
-
Data Analysis: The photobleaching quantum yield (Φb) can be calculated from the rate of change of absorbance and the photon flux. The rate of photobleaching can be determined by fitting the fluorescence decay curve to an exponential function.
Measurement of Photobleaching Half-life (t1/2)
The photobleaching half-life is the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under constant illumination.
Materials:
-
Fluorescence microscope with a stable light source
-
Sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent quinoline derivative immobilized on a microscope slide. This can be a thin film or embedded in a polymer matrix to prevent diffusion.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Select a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t1/2).
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes involved in evaluating and understanding the photostability of fluorescent quinoline derivatives, the following diagrams are provided.
Caption: Experimental workflow for assessing fluorophore photostability.
Caption: Factors influencing the photostability of quinoline derivatives.
References
- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
A Comparative Guide to the Biological Activities of 6-Substituted vs. 8-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The position of substitution on the quinoline ring plays a pivotal role in determining the biological efficacy and mechanism of action. This guide provides a comparative analysis of the biological activities of 6-substituted and 8-substituted quinolines, with a focus on their anticancer and antimicrobial properties, supported by experimental data.
Anticancer Activity: A Tale of Two Positions
Both 6- and 8-substituted quinolines have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerases.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6- and 8-substituted quinoline derivatives against a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Table 1: Anticancer Activity of 6-Substituted vs. 8-Substituted Quinolines (IC50 in µM) | ||||
| Compound | Substitution Position | Substituent | Cancer Cell Line | IC50 (µM) |
| 6,8-dibromo-5-nitroquinoline | 6, 8 | Br, NO2 | C6 (Glioblastoma) | 50.0[1] |
| HT29 (Colon) | 26.2[1] | |||
| HeLa (Cervical) | 24.1[1] | |||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6 | Cl | K-562 (Leukemia) | >100[2] |
| 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | 6 | NO2 | K-562 (Leukemia) | >100[2] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 6, 8 | OCH3, NH-CH2-Furanyl | T47D (Breast) | 0.016[3] |
| Quinoline-chalcone derivative 12e | - | Chalcone | MGC-803 (Gastric) | 1.38[4] |
| HCT-116 (Colon) | 5.34[4] | |||
| MCF-7 (Breast) | 5.21[4] | |||
| Quinoline chalcone 6 | - | Chalcone | HL60 (Leukemia) | 0.59[4] |
| Phenylsulfonylurea derivative 7 | - | Phenylsulfonylurea | HepG-2 (Liver) | 2.71[4] |
| A549 (Lung) | 7.47[4] | |||
| MCF-7 (Breast) | 6.55[4] | |||
| 6,8-dibromotetrahydroquinoline | 6, 8 | Br | C6 (Glioblastoma) | 47.5 (µg/mL)[5] |
| HeLa (Cervical) | - | |||
| HT29 (Colon) | - | |||
| 6,8-dibromo-3-morpholinylquinoline | 6, 8 | Br, Morpholine | C6 (Glioblastoma) | 46.3 (µg/mL)[5] |
| Quinoline-8-sulfonamide 9a | 8 | Sulfonamide | C32 (Melanoma) | 233.9 (µg/mL)[6] |
| COLO829 (Melanoma) | 168.7 (µg/mL)[6] | |||
| MDA-MB-231 (Breast) | 273.5 (µg/mL)[6] | |||
| U87-MG (Glioblastoma) | 339.7 (µg/mL)[6] | |||
| A549 (Lung) | 223.1 (µg/mL)[6] |
Note: Direct comparison is challenging due to the variability in substituents and tested cell lines across different studies. However, the data suggests that potent anticancer activity can be achieved with substitutions at both the 6 and 8 positions. For instance, the 6-methoxy-8-amino substituted derivative shows exceptionally high potency in the nanomolar range against breast cancer cells.[3]
Antimicrobial Activity: Targeting Bacterial Proliferation
Quinolones are a well-established class of antibiotics. The substitution pattern on the quinoline ring is critical for their antibacterial spectrum and potency.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 6- and 8-substituted quinoline derivatives against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate more potent antimicrobial activity.
| Table 2: Antimicrobial Activity of 6-Substituted vs. 8-Substituted Quinolines (MIC in µg/mL) | ||||
| Compound | Substitution Position | Substituent | Bacterial Strain | MIC (µg/mL) |
| 6-fluoroquinolone derivative 6c | 6 | F | MRSA | 0.75[7] |
| VRE | 0.75[7] | |||
| MRSE | 2.50[7] | |||
| 6-fluoroquinolone derivative 6l | 6 | F | MRSA | 1.50[7] |
| VRE | 1.50[7] | |||
| MRSE | 3.0[7] | |||
| 6-fluoroquinolone derivative 6o | 6 | F | MRSA | 2.50[7] |
| VRE | 2.50[7] | |||
| MRSE | 5.0[7] | |||
| 6-fluoroquinolone derivative 6i | 6 | F | MRSA | 6.0[7] |
| 6-substituted quinoline 7b | 6 | - | M. tuberculosis H37Rv | 10[8] |
| S. aureus | 2[8] | |||
| 8-hydroxyquinoline derivative | 8 | OH | S. aureus | 6 to 512[9] |
| N-methylbenzofuro[3,2-b]quinoline | - | - | Vancomycin-resistant E. faecium | 4[10] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | - | Br | E. coli ATCC25922 | 2[10] |
| S. pyrogens ATCC19615 | 2[10] | |||
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrids | - | F, Oxime | S. pneumoniae ATCC 49619 | ≤ 0.008[10] |
Note: The data indicates that 6-fluoroquinolones are particularly effective against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[7] Substitution at the 6-position appears to be a key determinant of potent antibacterial activity.
Mechanisms of Action: Signaling Pathways and Molecular Targets
Apoptosis Induction by a 6-Substituted Quinoline Derivative
Several quinoline derivatives exert their anticancer effects by inducing apoptosis. For example, the 6-substituted quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been shown to induce both apoptosis and autophagy in pancreatic cancer cells.[11][12] This is achieved through the suppression of the Akt/mTOR signaling pathway and the induction of ER stress, leading to caspase-3 activation and cleavage of PARP.[11][12]
DNA Topoisomerase I Inhibition by an 8-Substituted Quinoline
Certain 8-substituted quinoline derivatives have been identified as potent inhibitors of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and cell death.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
evaluation of different catalysts for reactions involving bromoquinolines
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The strategic installation of substituents on the bromoquinoline core via cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for reactions involving bromoquinolines, with a focus on palladium, copper, and nickel catalysts, supported by experimental data.
The functionalization of bromoquinolines is essential for the synthesis of numerous compounds with potential anticancer and antimalarial properties.[1] The ability to synthetically diversify the quinoline core allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[1] This guide explores the application of various catalysts in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Catalyst Performance: A Quantitative Comparison
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the metal catalyst, the ligand, the base, and the solvent.[2] Below is a summary of catalyst performance for various coupling reactions involving bromoquinolines and structurally related aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.[2] Bulky monophosphine ligands are generally effective for challenging substrates.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | High | A common and effective system for Suzuki couplings.[1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective.[1][2] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | Effective for coupling with phenylboronic acid.[3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[2]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | Room Temp | Good | Standard conditions for Sonogashira coupling.[4] |
| Pd(OAc)₂ | CuI | PPh₃ | iPr₂NH | DMF | Room Temp | Moderate | Can lead to side products with some alkynes.[4] |
| Pd(PhCN)₂Cl₂ | None | P(t-Bu)₃ | Various | Various | Room Temp | High | Copper-free conditions can prevent alkyne homocoupling.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Reflux | Moderate | Effective for amination of related bromopyridines.[5] |
| Pd(OAc)₂ | XPhos | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80-120 | High | A versatile system for various amines.[2] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity.[2] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF / NMP | 100-140 | Good | General conditions for Heck reactions.[2] |
| Pd EnCat® 40 | None | NaOAc | Ethanol | 140 (mw) | 71 | Heterogeneous catalyst, microwave-assisted.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).[1][7]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.[7]
-
Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), 0.03 mmol).[1]
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
General Procedure for Sonogashira Coupling
-
In a reaction vessel, combine the bromoquinoline (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.01-0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent such as toluene or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
After completion, dilute the reaction mixture with an organic solvent and filter to remove solids.
-
Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu (1.4-2.0 mmol).[2]
-
The tube is evacuated and backfilled with argon.[2]
-
Toluene or dioxane, 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol) are then added.[2]
-
The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.[2]
-
The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered.[2]
-
The filtrate is concentrated and the residue is purified by column chromatography.[2]
General Procedure for Heck Reaction
-
In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), a ligand such as PPh₃ (0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent like DMF or NMP.[2]
-
Seal the tube and heat to 100-140°C for 12-24 hours.[2]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the product by column chromatography.[2]
Catalytic Cycles and Workflows
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for cross-coupling reactions.[1]
Comparison of Catalytic Systems
Palladium Catalysts
Palladium is arguably the most versatile and widely used transition metal in catalysis for the functionalization of bromoquinolines.[8] Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis.[2][8]
-
Advantages: High efficiency, broad substrate scope, and well-understood reaction mechanisms. A wide variety of phosphine ligands have been developed to tune the reactivity and stability of palladium catalysts, allowing for the coupling of even challenging substrates.[9]
-
Disadvantages: High cost and potential for palladium contamination in the final product, which is a significant concern in the pharmaceutical industry.
Copper Catalysts
Copper-catalyzed reactions offer a more economical alternative to palladium. Copper catalysts are particularly useful for certain types of reactions, such as the Ullmann condensation and some Sonogashira-type couplings.[10][11]
-
Advantages: Lower cost and lower toxicity compared to palladium. Copper-catalyzed domino reactions can provide access to complex quinoline derivatives in a single step.[10]
-
Disadvantages: Often require higher reaction temperatures and may have a more limited substrate scope compared to palladium systems. The formation of stable copper complexes with the product can sometimes complicate purification.[12]
Nickel Catalysts
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions.[13] Nickel catalysts can participate in both two-electron and single-electron transfer pathways, enabling unique reactivity.[14][15]
-
Advantages: Much lower cost than palladium. Nickel catalysts can be particularly effective for the activation of less reactive C-Cl and C-O bonds and can facilitate cross-electrophile couplings.[15][16]
-
Disadvantages: Nickel catalysis is often more sensitive to air and moisture, requiring stricter inert atmosphere techniques. The mechanisms of nickel-catalyzed reactions can be more complex and less understood than their palladium counterparts.
Photocatalysis
Visible-light photocatalysis is a rapidly developing field that offers a green and sustainable approach to organic synthesis.[17] Iron-based photocatalysts are emerging as an environmentally friendly alternative to traditional ruthenium and iridium complexes.[17]
-
Advantages: Reactions can often be carried out at room temperature using visible light as the energy source. This approach can enable novel transformations that are not accessible through traditional thermal methods.
-
Disadvantages: The field is still relatively new, and the substrate scope for many photocatalytic reactions involving bromoquinolines is still being explored.
Conclusion
The choice of catalyst for reactions involving bromoquinolines is a critical decision that depends on the specific transformation, substrate, and desired reaction conditions. Palladium catalysts remain the workhorse for a wide range of cross-coupling reactions, offering high efficiency and broad applicability. However, the high cost of palladium has driven the development of more economical and sustainable alternatives. Copper and nickel catalysts provide viable and often complementary approaches, with nickel catalysis in particular showing great promise for new and challenging transformations. The continued development of photocatalytic methods will undoubtedly provide even more tools for the efficient and environmentally friendly functionalization of the quinoline scaffold. Researchers should carefully consider the advantages and disadvantages of each catalytic system to select the optimal conditions for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectjournals.com [connectjournals.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-(Bromomethyl)quinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 6-(Bromomethyl)quinoline, a halogenated quinoline derivative, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or vapors. An eyewash station and safety shower should be readily accessible.
In the event of a spill, it should be contained using an inert absorbent material such as sand or vermiculite. The absorbed material should then be collected and placed in a suitable, closed container for disposal. Do not allow the product to enter drains.
Physicochemical and Hazard Data
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrN | PubChem[1] |
| Molecular Weight | 222.08 g/mol | PubChem[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Boiling Point | 311.0 ± 37.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.613 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Hazards | Based on quinoline, may cause cancer and is toxic to aquatic life with long-lasting effects.[3][4][5] Assumed to be an irritant to skin and eyes. | Based on similar compounds[6] |
Disposal Protocol: Step-by-Step
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. As such, it must be segregated from other chemical waste streams. It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste.
-
Halogenated Organic Waste: this compound, Chloroform, Dichloromethane
-
Non-Halogenated Organic Waste: Acetone, Ethanol, Hexane
-
Aqueous Waste: Dilute acid/base solutions (neutralized)
Preparing Waste for Disposal
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list "this compound" as a component.
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
Professional Disposal
Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents. The typical method of destruction for this type of waste is incineration.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of chemical safety and data for similar compounds. Always consult your institution's specific waste management protocols and local, state, and federal regulations. A formal risk assessment should be conducted prior to handling this chemical.
References
- 1. This compound | C10H8BrN | CID 224396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Bromomethyl)-2-(trifluoromethyl)quinoline CAS#: 175203-72-2 [m.chemicalbook.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. canada.ca [canada.ca]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
